Product packaging for Apoatropine hydrochloride(Cat. No.:CAS No. 5978-81-4)

Apoatropine hydrochloride

Cat. No.: B1266717
CAS No.: 5978-81-4
M. Wt: 307.8 g/mol
InChI Key: RALAARQREFCZJO-UHFFFAOYSA-N
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Description

Apoatropine hydrochloride is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.8 g/mol. The purity is usually 95%.
The exact mass of the compound Apoatropine HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO2 B1266717 Apoatropine hydrochloride CAS No. 5978-81-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAARQREFCZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975194
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
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Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-81-4
Record name Apoatropine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apoatropine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of apoatropine hydrochloride, a tropane alkaloid with significant pharmacological properties. The information is curated for an audience engaged in research and development within the pharmaceutical and life sciences sectors.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's primary mechanism of action is as an anticholinergic agent.[1][2] Specifically, it functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[3] This means that apoatropine binds to the same sites on these receptors as the endogenous neurotransmitter, acetylcholine (ACh), but without activating them.[3] By occupying these binding sites, this compound prevents acetylcholine from binding and initiating a cellular response, thereby inhibiting the effects of ACh.[3] The antagonism is reversible, implying that once the compound is cleared, normal receptor function can be restored.[3]

This blockade of muscarinic receptors is responsible for the characteristic anticholinergic effects observed, which can include pupil dilation, increased heart rate, and a reduction in bodily secretions.[1]

Structure-Activity Relationship and Comparison with Atropine

Apoatropine is structurally related to atropine, another well-known muscarinic antagonist.[1][4] It can be formed from the dehydration of atropine.[3][4] A key structural difference is the absence of a hydroxyl group on the tropic acid moiety in apoatropine.[3] This hydroxyl group in atropine is considered crucial for high-affinity binding to muscarinic receptors, as it is believed to form a hydrogen bond with an asparagine residue within the receptor's binding pocket.[3] The lack of this hydroxyl group in apoatropine, due to the presence of a C=C double bond, alters its binding and results in differing potency and duration of action compared to atropine.[1][3]

Table 1: Qualitative Structure-Activity Relationship Comparison
FeatureAtropineApoatropineImpact on Anticholinergic Potency
Side Chain Tropic Acid MoietyAtropic Acid MoietyThe atropic acid in apoatropine introduces planarity due to a C=C double bond.[3]
Key Functional Group Hydroxyl GroupAbsent (Dehydrated)The hydroxyl group is critical for high-affinity binding via hydrogen bonding.[3]
Binding Affinity HighLower (inferred)The absence of the key hydrogen bond is expected to reduce binding affinity.[3]

Muscarinic Receptor Subtypes and Downstream Signaling Pathways

While detailed studies on the specific binding affinities of apoatropine for each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not extensively documented, its pharmacological actions suggest a broad interaction with these receptors.[3] For comparison, atropine is a non-specific antagonist, binding to all five subtypes.[3][5][6]

As a competitive antagonist, apoatropine blocks the signaling cascades initiated by acetylcholine binding. These pathways are dependent on the G-protein to which the receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Apoatropine's antagonism prevents these downstream events from occurring.

G cluster_receptor Muscarinic Receptor cluster_pathway Signaling Pathway ACh Acetylcholine Receptor mAChR ACh->Receptor Binds & Activates Apo Apoatropine Hydrochloride Apo->Receptor Binds & Blocks G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Figure 1: Competitive antagonism of apoatropine at the muscarinic receptor.

G cluster_m135 M1, M3, M5 Receptor Pathways cluster_m24 M2, M4 Receptor Pathways Apo Apoatropine HCl M135 M1, M3, M5 Apo->M135 Blocks M24 M2, M4 Apo->M24 Blocks Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC IP3 IP3 → Ca²⁺ Release PLC->IP3 DAG DAG → PKC Activation PLC->DAG Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC Channels Ion Channel Modulation Gi->Channels cAMP ↓ cAMP AC->cAMP

Figure 2: Blockade of muscarinic receptor downstream signaling pathways.

Quantitative Data

As of this writing, extensive quantitative data, such as binding affinities (Ki) or functional potencies (IC50/EC50) of this compound for individual muscarinic receptor subtypes, are not widely available in public literature.[3] For context, the affinities of other anticholinergic compounds, like Olanzapine, have been documented across subtypes (Ki values of 70, 622, 126, 350, and 82 nM for M1, M2, M3, M4, and M5 receptors, respectively).[3]

Table 2: Comparative Receptor Interaction Profile
CompoundReceptor Target(s)Binding SpecificityQuantitative Data Availability
Apoatropine Muscarinic Acetylcholine ReceptorsBroad interaction suggested, but subtype specifics are not well-documented.[3]Limited / Not extensively documented.[3]
Atropine M1, M2, M3, M4, M5Non-specific antagonist.[3][5][6]Well-documented in various assays.

Key Experimental Protocols for Mechanism Elucidation

The determination of a compound's mechanism of action, such as that of this compound, typically involves a suite of in vitro experiments.

Radioligand Binding Assays

This is a standard method to determine the affinity of a drug for a receptor.

  • Objective: To quantify the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., from guinea pig jejunum or recombinant cell lines) are prepared and isolated.[7]

    • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-NMS) that is known to bind to the receptor.

    • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

    • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of apoatropine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell Membrane Chromatography (CMC)

CMC is a technique used for rapid screening and evaluation of drug-receptor interactions.[7]

  • Objective: To rapidly assess the relative affinity of this compound for muscarinic receptors.[7]

  • Methodology:

    • Stationary Phase Preparation: A cell membrane preparation containing the target receptors is immobilized onto a silica support, creating a cell membrane stationary phase (CMSP).[7]

    • Chromatography: The CMSP is packed into an HPLC column. The test compound (apoatropine) is injected into the system and eluted with a mobile phase.

    • Data Analysis: The retention time of the compound on the column is measured. A longer retention time corresponds to a stronger interaction with the immobilized receptors. This can be quantified by a capacity factor (k'), which provides a measure of relative affinity.[7]

G cluster_protocol Experimental Workflow: Radioligand Binding Assay start Prepare Receptor Membranes incubate Incubate: Membranes + Radioligand + Apoatropine (Varying Conc.) start->incubate separate Separate Bound from Unbound Ligand (Filtration) incubate->separate count Quantify Bound Radioactivity separate->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end Determine Binding Affinity analyze->end

References

An In-depth Technical Guide to the Synthesis and Purification of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a derivative of atropine, is a compound of significant interest in pharmaceutical research due to its anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis and purification of apoatropine hydrochloride. The primary synthetic route involves the acid-catalyzed dehydration of atropine. This document details the experimental protocols for this conversion, including reaction conditions and purification methodologies such as recrystallization. Furthermore, it outlines analytical techniques for the characterization and purity assessment of the final product, supported by quantitative data and spectroscopic information.

Introduction

Apoatropine, chemically known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacrylate, is a known degradation product and derivative of atropine.[1] It is formed through the elimination of a water molecule from the tropic acid moiety of atropine.[1] The hydrochloride salt of apoatropine is often preferred for pharmaceutical applications due to its increased solubility in water. This guide presents a detailed methodology for the synthesis of this compound from atropine, its subsequent purification, and its analytical characterization.

Synthesis of this compound

The most common and direct method for the synthesis of apoatropine is the dehydration of atropine. This elimination reaction can be catalyzed by either strong acids or bases.[1][2] This guide focuses on the acid-catalyzed dehydration, a widely cited method.

Synthesis Pathway

The synthesis of apoatropine from atropine is a straightforward dehydration reaction. The reaction is typically carried out using a strong acid, such as nitric acid or sulfuric acid, which protonates the hydroxyl group of the tropic acid moiety in atropine, facilitating its elimination as a water molecule and forming a double bond.[3][4]

Synthesis_Pathway cluster_salt_formation Salt Formation Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (H+) ApoatropineHCl This compound Apoatropine->ApoatropineHCl HCl HCl HCl->ApoatropineHCl

Caption: Synthesis of this compound from Atropine.

Experimental Protocol: Dehydration of Atropine Sulfate

This protocol describes the synthesis of apoatropine from atropine sulfate, a common salt of atropine.

Materials:

  • Atropine Sulfate

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Carbonate solution (10% w/v)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (in a suitable solvent, e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of atropine sulfate in a minimal amount of deionized water.

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution while stirring and cooling the flask in an ice bath to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux for a specified period. The exact temperature and duration will influence the reaction yield.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the dropwise addition of a 10% sodium carbonate solution until the pH is basic.

  • Extraction: Extract the aqueous solution multiple times with diethyl ether. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain crude apoatropine base.

  • Salt Formation: Dissolve the crude apoatropine base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (dissolved in the same solvent) to precipitate this compound.

  • Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Starting MaterialAtropine Sulfate[5]
Dehydrating AgentConcentrated Sulfuric Acid[4]
Reaction TemperatureReflux[4]
YieldNot explicitly stated in the reviewed literature.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting material, by-products, and other impurities. Recrystallization is a common and effective method for this purpose.

Purification Workflow

The general workflow for the purification of this compound involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of pure crystals.

Purification_Workflow Crude Crude Apoatropine HCl Dissolution Dissolution in Hot Solvent Crude->Dissolution Cooling Cooling & Crystallization Dissolution->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure Pure Apoatropine HCl Drying->Pure

Caption: Purification Workflow for this compound.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, a polar solvent or a mixture of solvents is generally suitable. Ethanol, methanol, or mixtures with water or acetone could be effective.[6][7]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data:

ParameterValue/SolventReference
Purification MethodRecrystallization[3]
Potential SolventsEthanol, Methanol, Acetone/Water, Heptane/Dichloromethane[6][7][8]
Expected Purity>98% (as determined by HPLC)
RecoveryNot explicitly stated in the reviewed literature.

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₂ClNO₂[9]
Molecular Weight307.82 g/mol [9]
Melting Point>236 °C (decomposes)[3]
AppearanceWhite or off-white crystalline solid[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of apoatropine would show characteristic signals for the aromatic protons of the phenyl group, the vinyl protons of the acrylate moiety, and the protons of the tropane ring system.

  • ¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the tropane skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (from hydrochloride)Broad band around 2500-3000
C=O stretch (ester)~1710-1730
C=C stretch (alkene and aromatic)~1600-1680
C-O stretch (ester)~1100-1300
Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for assessing the purity of this compound and for quantifying any impurities.

HPLC/UHPLC Method Parameters (Example):

ParameterHPLCUHPLCReference
Column C18 (4.6 x 250 mm, 5 µm)BEH C18 (2.1 x 100 mm, 1.7 µm)[11][12]
Mobile Phase A 0.1% H₃PO₄ in Water0.1% H₃PO₄ in Water[12]
Mobile Phase B 0.1% H₃PO₄ in 90% ACN, 10% H₂O0.1% H₃PO₄ in 90% ACN, 10% H₂O[12]
Flow Rate 2.0 mL/minGradient[11]
Detection UV at 210 nmPDA[13]
Retention Time ~25.9 min~3 min[11][12]

Validation of the Analytical Method:

A validated analytical method is essential for reliable purity determination. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

This technical guide has outlined the synthesis of this compound via the dehydration of atropine, followed by its purification by recrystallization. While the general principles are well-established, this guide highlights the need for further detailed experimental data, particularly concerning reaction yields and purification recoveries, to optimize the process for research and development purposes. The analytical methods described provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for further investigation and potential pharmaceutical applications. Professionals in drug development are encouraged to use this guide as a foundation for their own process optimization and validation studies.

References

Unveiling the Natural Origins of Apoatropine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a dehydration product of atropine, is a naturally occurring compound found in various members of the Solanaceae plant family. While often present as a minor alkaloid alongside its more abundant precursors, atropine and scopolamine, its distinct pharmacological properties warrant a deeper understanding of its natural sources and biosynthesis. This technical guide provides an in-depth overview of the natural occurrence of apoatropine, detailing its presence in key plant species. It further outlines comprehensive experimental protocols for the extraction, isolation, and quantification of apoatropine hydrochloride from botanical matrices, supported by quantitative data and a schematic representation of its biosynthetic pathway.

Natural Sources of this compound

Apoatropine is primarily found in plants belonging to the Solanaceae family, a diverse group known for its rich production of tropane alkaloids. The compound co-occurs with atropine and scopolamine in various genera, including Atropa, Datura, and Hyoscyamus. While typically a minor constituent, its concentration can vary depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Data on Apoatropine Occurrence

The quantification of apoatropine in plant materials has been less frequently reported compared to its precursor, atropine. However, available data indicates its presence in notable quantities in certain species.

Plant SpeciesPlant PartApoatropine Concentration (% of Total Alkaloids)Reference
Atropa belladonnaLeaves26.10%[1]
Datura stramoniumStems, LeavesPresent, but not quantified[2]
Hyoscyamus nigerRootPresent as a main alkaloid alongside cuscohygrine[3]

Note: The concentration of apoatropine can be influenced by various factors, including geographical location, climate, and harvesting time. The data presented should be considered as indicative.

Biosynthesis of Apoatropine

Apoatropine is not directly synthesized in plants through a primary biosynthetic pathway but is rather a product of the dehydration of atropine. The biosynthesis of atropine itself is a complex process that originates from the amino acid L-phenylalanine.

The key steps leading to the formation of atropine and its subsequent conversion to apoatropine are as follows:

  • Formation of Tropic Acid Moiety: L-phenylalanine undergoes a series of enzymatic reactions to form tropic acid.

  • Formation of Tropine Moiety: The tropane ring system of tropine is synthesized from ornithine and arginine.

  • Esterification: Tropic acid and tropine are esterified to form littorine, which is then rearranged to hyoscyamine.

  • Racemization: Hyoscyamine, the levorotatory isomer, racemizes to form the racemic mixture known as atropine.

  • Dehydration: Atropine undergoes dehydration, losing a molecule of water to form apoatropine. This step can be enzyme-mediated, with studies in some organisms suggesting the involvement of a sulfotransferase-dependent mechanism.[4]

Biosynthetic Pathway Diagram

Biosynthesis L_Phenylalanine L-Phenylalanine Tropic_Acid Tropic Acid L_Phenylalanine->Tropic_Acid Multiple Steps Littorine Littorine Tropic_Acid->Littorine Ornithine_Arginine Ornithine / Arginine Tropine Tropine Ornithine_Arginine->Tropine Multiple Steps Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Rearrangement Atropine Atropine Hyoscyamine->Atropine Racemization Dehydration Dehydration (-H2O) Atropine->Dehydration Apoatropine Apoatropine Dehydration->Apoatropine Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Chloroform:Methanol:Ammonia) Plant_Material->Extraction Acid_Base_Purification Acid-Base Purification Extraction->Acid_Base_Purification Crude_Extract Crude Alkaloid Extract Acid_Base_Purification->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Purified_Apoatropine Purified Apoatropine Column_Chromatography->Purified_Apoatropine Salt_Formation HCl Gas Treatment Purified_Apoatropine->Salt_Formation Apoatropine_HCl This compound Salt_Formation->Apoatropine_HCl HPLC_Analysis HPLC-UV/DAD Analysis Apoatropine_HCl->HPLC_Analysis GCMS_Analysis GC-MS Analysis Apoatropine_HCl->GCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification GCMS_Analysis->Quantification

References

Apoatropine Hydrochloride: A Technical Review of its Pharmacology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine hydrochloride is a tropane alkaloid and a derivative of atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] Chemically, it is the hydrochloride salt of the ester formed from tropine and atropic acid.[2] Found in various plants of the Solanaceae family, apoatropine can also be synthesized by the dehydration of atropine.[2] As an anticholinergic agent, this compound blocks the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to a range of physiological effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, mechanism of action, and the experimental protocols used to characterize compounds of this class. While specific quantitative pharmacological data for this compound is limited in publicly available literature, this document presents data for the closely related and well-studied compound, atropine, for comparative purposes and outlines the standard methodologies for its pharmacological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of apoatropine and its hydrochloride salt is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride
Synonyms Atropamine hydrochloride, Atropyltropeine hydrochloride
CAS Number 5978-81-4[1]
Molecular Formula C₁₇H₂₂ClNO₂[1]
Molecular Weight 307.8 g/mol [1]
Appearance White or off-white crystalline solid[2]
Melting Point >236 °C (decomposes)[2]
Solubility Soluble in water, alcohol, and ether[2]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. By competitively blocking the binding of acetylcholine, apoatropine inhibits the parasympathetic nervous system's effects on various organs and tissues.

Muscarinic Receptor Signaling Pathways

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent processes. DAG activates protein kinase C (PKC), which phosphorylates numerous downstream targets.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Below are Graphviz diagrams illustrating these signaling pathways.

G_protein_signaling_M1_M3_M5 cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR M1, M3, M5 Receptor ACh->mAChR Gq Gq/11 mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response G_protein_signaling_M2_M4 cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR M2, M4 Receptor ACh->mAChR Gi Gi/o mAChR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ) ATP ATP AC->ATP converts Cellular_Response Cellular Response GIRK->Cellular_Response K⁺ efflux (hyperpolarization) cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates PKA->Cellular_Response radioligand_binding_workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing mAChR Subtype) start->prepare_membranes prepare_ligand Prepare Radioligand ([³H]-NMS) start->prepare_ligand prepare_test_compound Prepare Apoatropine HCl (Serial Dilutions) start->prepare_test_compound incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligand->incubation prepare_test_compound->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash scintillation_counting Scintillation Counting (Measure Radioactivity) wash->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End: Determine Ki data_analysis->end guinea_pig_ileum_workflow start Start: Isolate Tissue isolate_ileum Isolate Guinea Pig Ileum Segment start->isolate_ileum mount_tissue Mount Tissue in Organ Bath isolate_ileum->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate control_crc Generate Control CRC (Acetylcholine) equilibrate->control_crc washout Washout control_crc->washout incubate_antagonist Incubate with Apoatropine HCl (Fixed Concentration) washout->incubate_antagonist test_crc Generate Test CRC (Acetylcholine in presence of Antagonist) incubate_antagonist->test_crc repeat_protocol Repeat with Increasing Antagonist Concentrations test_crc->repeat_protocol repeat_protocol->washout Yes data_analysis Data Analysis (Calculate Dose Ratios) repeat_protocol->data_analysis No schild_plot Construct Schild Plot data_analysis->schild_plot determine_pa2 Determine pA2 Value schild_plot->determine_pa2 end End: Determine pA2 determine_pa2->end

References

Apoatropine Hydrochloride: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid structurally related to atropine, has a unique place in the history of pharmacology. Primarily known as a dehydration product of atropine, it is also found as a natural constituent in various plants of the Solanaceae family. This document provides an in-depth technical overview of apoatropine hydrochloride, covering its discovery and historical context, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its synthesis and for a key pharmacological assay are provided, alongside visualizations of its mechanism of action and a typical research workflow, to serve as a comprehensive resource for the scientific community.

Discovery and History

Apoatropine's history is intrinsically linked to that of atropine, the well-known anticholinergic agent. While atropine was first isolated in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein, the discovery of apoatropine followed later in the 19th century.[1]

The German chemist Albert Ladenburg is credited with the first synthesis of apoatropine from atropine in 1879.[2] His work demonstrated that apoatropine could be obtained by the dehydration of atropine, a process involving the removal of a water molecule.[3][4] This established apoatropine as a direct chemical derivative of atropine.

Although it was first identified as a synthetic product, apoatropine was later discovered to be a naturally occurring alkaloid in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), often co-existing with atropine and other tropane alkaloids like scopolamine.[3][5][6] However, a definitive account of its first isolation from a natural source is not as well-documented as its initial synthesis. Its presence in these plants suggests a biosynthetic pathway for its formation, though the specific enzymatic dehydration of atropine to apoatropine in vivo is not fully elucidated.[3]

Physicochemical Properties

This compound's properties are summarized in the table below. The hydrochloride salt form enhances its stability and solubility for research purposes.[7]

PropertyValueReference(s)
IUPAC Name (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride[4]
Synonyms Atropamine hydrochloride, Atropyltropeine hydrochloride[8]
CAS Number 5978-81-4[8]
Molecular Formula C₁₇H₂₂ClNO₂[9]
Molecular Weight 307.82 g/mol [8]
Melting Point >236 °C (decomposes)[4]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water, alcohol, and ether.[4]

Pharmacological Profile

Mechanism of Action

This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[7][10] It competes with the endogenous neurotransmitter acetylcholine for binding sites on these G protein-coupled receptors. By blocking these receptors, apoatropine inhibits the effects of parasympathetic nerve stimulation.

The five subtypes of muscarinic receptors (M1-M5) are coupled to different G proteins, leading to varied cellular responses. M1, M3, and M5 receptors primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium. M2 and M4 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

muscarinic_signaling cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_antagonist Antagonist cluster_gprotein G Protein Signaling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response mAChR M1, M3, M5 Gq Gq mAChR->Gq Activates mAChR2 M2, M4 Gi Gi mAChR2->Gi Activates Apoatropine Apoatropine HCl Apoatropine->mAChR Blocks Apoatropine->mAChR2 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Converts ATP to Ca_Response ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Response Leads to cAMP_Response ↓ cAMP cAMP->cAMP_Response Results in

Muscarinic receptor signaling pathways antagonized by this compound.

Receptor Binding Affinity

While detailed studies on the specific binding affinities of this compound for each of the muscarinic receptor subtypes are not extensively documented in publicly available literature, its pharmacological actions suggest a broad interaction with these receptors.[11] It is generally considered to have a lower binding affinity (and therefore lower potency) than atropine.[3]

For comparison, the table below includes the binding affinities (Ki values) for atropine at human muscarinic receptor subtypes. It is anticipated that the Ki values for this compound would be higher, indicating a lower affinity.

Receptor SubtypeAtropine Ki (nM)Apoatropine HCl Ki (nM)
M1 0.25 - 2Not widely documented
M2 ~5-8Not widely documented
M3 ~2-4Not widely documented
M4 Not widely documentedNot widely documented
M5 Not widely documentedNot widely documented

Note: Atropine Ki values are compiled from various pharmacological studies and represent approximate affinities.

Toxicity Data

Apoatropine is considered a poisonous substance.[4] The acute toxicity of apoatropine and its hydrochloride salt is compared with atropine in the table below.

CompoundSpeciesRouteLD₅₀Reference(s)
Apoatropine MouseOral160 mg/kg[12]
This compound RatOral5 - 50 mg/kg (estimated)[13]
Atropine MouseOral75 mg/kg[9]

Experimental Protocols

Synthesis of Apoatropine from Atropine

This protocol is based on the classical method of dehydrating atropine.

Objective: To synthesize apoatropine by the acid-catalyzed dehydration of atropine.

Materials:

  • Atropine sulfate

  • Concentrated nitric acid

  • Sodium carbonate solution (10% w/v)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Dissolve a known quantity of atropine sulfate in a minimal amount of distilled water in a round-bottom flask.

  • Slowly add concentrated nitric acid to the solution with constant stirring. The mixture should be heated gently under reflux for a specified period (e.g., 1-2 hours) to facilitate the dehydration reaction.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium carbonate solution until the pH is basic (approximately pH 9-10).

  • Transfer the aqueous solution to a separatory funnel and extract the product with several portions of diethyl ether.

  • Combine the organic extracts and wash them with a small amount of distilled water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude apoatropine can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

  • Monitor the purity of the product using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under a UV lamp.

  • Determine the melting point of the purified apoatropine and compare it with the literature value.

Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype (e.g., M1) using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor subtype.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound solutions of varying concentrations.

  • Atropine as a positive control for non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, a fixed concentration of [³H]-NMS, and the varying concentrations of this compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Natural Product Extraction & Isolation cluster_synthesis Chemical Synthesis cluster_characterization Structural & Physicochemical Characterization cluster_pharma Pharmacological Evaluation cluster_development Lead Optimization & Drug Development PlantMaterial Plant Material (e.g., Atropa belladonna) Extraction Crude Extraction PlantMaterial->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compound (Apoatropine) Fractionation->Isolation StructureElucidation Structure Elucidation (NMR, MS) Isolation->StructureElucidation StartingMaterial Starting Material (Atropine) SynthesisStep Dehydration Reaction StartingMaterial->SynthesisStep Purification Purification SynthesisStep->Purification Purification->StructureElucidation PhysChem Physicochemical Properties (m.p., solubility) StructureElucidation->PhysChem InVitro In Vitro Assays (Receptor Binding) StructureElucidation->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Toxicity Toxicity Assessment (LD₅₀) InVivo->Toxicity LeadOp Lead Optimization Toxicity->LeadOp Preclinical Preclinical Studies LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for natural product drug discovery and development.

Conclusion

This compound, while less potent and studied than its precursor atropine, remains a significant compound for researchers in pharmacology and medicinal chemistry. Its discovery through chemical synthesis and subsequent identification as a natural product highlight the intricate relationship between natural and synthetic compounds. This technical guide provides a foundational resource for professionals, summarizing the key historical, chemical, and pharmacological data on this compound, and offering detailed protocols and workflows to facilitate further research and development. The continued exploration of such compounds is crucial for a deeper understanding of muscarinic receptor pharmacology and the development of novel therapeutics.

References

An In-depth Technical Guide to Apoatropine Hydrochloride (CAS: 5978-81-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoatropine hydrochloride is a tropane alkaloid and a derivative of atropine. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), thereby exhibiting anticholinergic properties.[1][2][3] Structurally distinct from atropine by the absence of a hydroxyl group and the presence of a double bond in the tropic acid moiety, apoatropine displays a significantly lower anticholinergic potency.[2] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It includes detailed experimental protocols for its study and visual representations of its mechanism of action and experimental workflows to support researchers in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of apoatropine, a natural alkaloid found in plants of the Solanaceae family.[4] It can also be synthesized by the dehydration of atropine.[4]

PropertyValueReference(s)
CAS Number 5978-81-4[5]
Molecular Formula C₁₇H₂₂ClNO₂[5]
Molecular Weight 307.82 g/mol [5]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride[6]
Appearance Solid[7]
Melting Point >236 °C (decomposes)[4]
Solubility Soluble in water, alcohol, and ether.[4]
Purity (typical) ≥90.0% (HPLC)[7]

Pharmacological Profile

Mechanism of Action

This compound is a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these G-protein coupled receptors, thereby inhibiting the initiation of downstream signaling cascades.[2] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, and their blockade by apoatropine leads to its anticholinergic effects.

Pharmacological Data

While extensive quantitative binding data for apoatropine across the five muscarinic receptor subtypes is not widely documented, it is established that its binding affinity is considerably weaker than that of atropine.[2][8] The hydroxyl group present in atropine's tropic acid moiety, which is absent in apoatropine, is crucial for high-affinity binding to muscarinic receptors.[2] For comparative purposes, the binding affinities (Ki values) and IC50 values for the non-selective muscarinic antagonist atropine are provided below.

Table 2.1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84

Table 2.2: IC50 Values of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)
M12.22 ± 0.60
M24.32 ± 1.63
M34.16 ± 1.04
M42.38 ± 1.07
M53.39 ± 1.16

Signaling Pathways

As a muscarinic antagonist, this compound blocks the signaling pathways initiated by acetylcholine binding to M1-M5 receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.

muscarinic_antagonism cluster_receptor Muscarinic Receptor cluster_ligands Ligands cluster_gprotein G-Proteins cluster_effectors Downstream Effectors M_Receptor Muscarinic Receptor (M1, M3, M5) Gq11 Gq/11 M_Receptor->Gq11 Activates M2M4_Receptor Muscarinic Receptor (M2, M4) Gio Gi/o M2M4_Receptor->Gio Activates ACh Acetylcholine ACh->M_Receptor Binds & Activates ACh->M2M4_Receptor Binds & Activates Apoatropine Apoatropine HCl Apoatropine->M_Receptor Binds & Blocks Apoatropine->M2M4_Receptor Binds & Blocks PLC Phospholipase C (PLC) Activation Gq11->PLC AC Adenylyl Cyclase (AC) Inhibition Gio->AC experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Atropine Sulfate reaction Dehydration (e.g., with Nitric Acid) start->reaction neutralization Neutralization reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Purification & Precipitation extraction->purification end_synthesis Apoatropine HCl purification->end_synthesis start_analysis Apoatropine HCl Sample end_synthesis->start_analysis Proceed to Analysis dissolution Sample Dissolution start_analysis->dissolution hplc HPLC Analysis dissolution->hplc data Data Acquisition & Analysis hplc->data end_analysis Purity Determination data->end_analysis

References

Apoatropine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine hydrochloride, a tropane alkaloid derived from atropine, serves as a significant compound in pharmacological research and pharmaceutical quality control. As a potent anticholinergic agent, it functions as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its analytical characterization are presented, alongside a visualization of its primary signaling pathway.

Physicochemical Properties

This compound is the hydrochloride salt of apoatropine, a derivative of atropine. Its key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 307.82 g/mol [1][2][3][4]
Molecular Formula C₁₇H₂₂ClNO₂[1][4][5]
CAS Number 5978-81-4[1][2][4][6]
Melting Point 239 °C[3]
Appearance White or off-white crystalline solid[7]
Solubility Soluble in hot water; sparingly soluble in alcohol and acetone; nearly insoluble in ether.[3]

Synthesis and Natural Occurrence

Natural Occurrence: Apoatropine is a naturally occurring alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[8][9]

Chemical Synthesis: The primary method for the synthesis of apoatropine is through the dehydration of atropine. This reaction can be achieved using nitric acid, which facilitates the elimination of a water molecule from the tropic acid moiety of atropine.[8][9]

Mechanism of Action and Signaling Pathway

This compound functions as an anticholinergic agent by acting as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these G-protein coupled receptors. By blocking the binding of ACh, apoatropine inhibits the downstream signaling cascades initiated by muscarinic receptor activation. This leads to a reduction in the parasympathetic nervous system's effects on various organs. For instance, in the heart, antagonism of M2 muscarinic receptors leads to an increased heart rate.[6][10]

The generalized signaling pathway inhibited by this compound is depicted below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Membrane Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (mAChR) Muscarinic Receptor (mAChR) Acetylcholine (ACh)->Muscarinic Receptor (mAChR) Binds G-Protein G-Protein Muscarinic Receptor (mAChR)->G-Protein Activates Effector (e.g., Adenylyl Cyclase, Phospholipase C) Effector (e.g., Adenylyl Cyclase, Phospholipase C) G-Protein->Effector (e.g., Adenylyl Cyclase, Phospholipase C) Modulates Cellular Response Cellular Response Effector (e.g., Adenylyl Cyclase, Phospholipase C)->Cellular Response Leads to Apoatropine HCl Apoatropine HCl Apoatropine HCl->Muscarinic Receptor (mAChR) Blocks

Apoatropine HCl as a muscarinic receptor antagonist.

Experimental Protocols: Analytical Characterization

This compound is often analyzed as an impurity in atropine pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common analytical techniques for its separation and quantification.

UHPLC Method for the Determination of Apoatropine HCl

This protocol is adapted from a validated method for the analysis of atropine and its impurities.[5]

Objective: To separate and quantify this compound from atropine and other related impurities.

Instrumentation:

  • Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)

  • UHPLC system with a suitable detector (e.g., UV detector at 210 nm)

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

  • Apoatropine HCl reference standard

Chromatographic Conditions:

  • Flow Rate: Gradient elution (specific gradient profile to be optimized)

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C

  • Injection Volume: 1-5 µL

  • Detection Wavelength: 210 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase A). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standards and samples.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

HPLC Method (USP 37)

A traditional HPLC method as described in the context of atropine sulfate injection analysis can also be used.[5][11]

Instrumentation:

  • HPLC C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV/Visible detector

Reagents:

  • Mobile Phase: Isocratic mobile phase consisting of 5.1 g of tetrabutylammonium hydrogen sulfate with 50 mL of acetonitrile, diluted with acetate buffer to 1 L and pH adjusted to 5.5 with 5 N NaOH.[5]

  • Apoatropine HCl reference standard

Chromatographic Conditions:

  • Flow Rate: 2 mL/min

  • Column Temperature: 25°C

  • Detection: UV detection

  • Run Time: Approximately 40 minutes[5][11]

Procedure: The procedure for standard and sample preparation, injection, and data analysis is analogous to the UHPLC method described above. The retention time for apoatropine HCl in this method is approximately 25.9 minutes.[5][11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of apoatropine.[12][13]

  • GC-MS: Apoatropine can be identified by its characteristic mass spectrum, often showing a molecular ion peak and specific fragmentation patterns. Thermal degradation in the GC inlet can occur, leading to the formation of apoatropine from atropine.[12][13][14]

  • LC-MS/MS: This technique provides high sensitivity and selectivity for the quantification of apoatropine in complex matrices like plasma.[2][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of apoatropine.[16][17] The chemical shifts and coupling constants provide detailed information about the molecular structure.

Applications in Research and Development

This compound primarily serves as:

  • A reference standard for the quality control of pharmaceutical products containing atropine, where it is considered a major impurity.[2][18]

  • A pharmacological tool for in vitro and in vivo studies investigating the role of muscarinic acetylcholine receptors in various physiological and pathological processes.[2]

Conclusion

This compound is a well-characterized tropane alkaloid with significant importance in both analytical chemistry and pharmacology. Its role as a muscarinic antagonist provides a clear mechanism of action, making it a valuable compound for research. The analytical methods detailed herein provide a robust framework for its identification and quantification, ensuring the quality and safety of related pharmaceutical products.

References

Apoatropine Hydrochloride Solubility Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of apoatropine hydrochloride. The document details its solubility in various solvents, the impact of temperature and pH, and outlines experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties of this compound

This compound is a tropane alkaloid, chemically derived from atropine.[1][2] Understanding its fundamental physicochemical properties is crucial for its application in research and pharmaceutical development.

PropertyValueReference
CAS Number 5978-81-4[2]
Molecular Formula C₁₇H₂₂ClNO₂[2]
Molecular Weight 307.82 g/mol [2]
Appearance White or off-white crystalline solid[1]
Melting Point >236 °C (decomposes)[1]

Solubility Profile of this compound

This compound exhibits a varied solubility profile depending on the solvent, temperature, and pH of the medium.

Solubility in Various Solvents

The solubility of this compound has been determined in a range of common laboratory solvents. The hydrochloride salt form generally enhances its aqueous solubility compared to its free base.[3]

SolventSolubilityConditionsReference
Dimethyl Sulfoxide (DMSO) 14.29 mg/mLWith heating and sonication[3]
Water SolubleSparingly soluble at room temperature, with improved dissolution upon heating.[3]
Ethanol SolubleLimited solvation capacity; classified as a slightly soluble system.[3]
Methanol SolubleLimited solvation capacity; classified as a slightly soluble system.[3]
Chloroform GoodRepresents an exception to the typical poor solubility of alkaloid hydrochloride salts in organic solvents.[3]
Ether Soluble-[1]
Effect of Temperature on Solubility
Effect of pH on Solubility

The pH of the aqueous medium is a critical factor influencing the solubility of tropane alkaloids. Generally, these compounds are more soluble in acidic conditions due to the protonation of the nitrogen atom in the tropane ring, forming a more polar and thus more water-soluble species.[4] However, it has been noted that apoatropine may present an exception to this general rule for tropane alkaloids.[4] A detailed experimental pH-solubility profile is essential for understanding its behavior in different physiological environments.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The following sections outline the methodologies for accurately assessing the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UPLC method.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess Apoatropine HCl to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Dilute filtrate F->G H Quantify by HPLC/UPLC G->H

Caption: Workflow for the shake-flask solubility determination method.

Analytical Method for Quantification: HPLC/UPLC

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility studies. Both HPLC and UPLC are suitable techniques. A reported UPLC method for atropine and its impurities, including apoatropine HCl, can be adapted for this purpose.[6]

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) or equivalent

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

  • Gradient Elution: A suitable gradient program to ensure the separation of apoatropine from any potential degradants or impurities.

  • Flow Rate: Approximately 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 210-230 nm).

  • Injection Volume: 1-5 µL

Method Validation:

The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for Analytical Quantification:

G cluster_prep Standard & Sample Preparation cluster_analysis UPLC Analysis cluster_quantification Quantification A Prepare calibration standards B Prepare diluted filtrate samples C Inject standards and samples B->C D Acquire chromatograms and integrate peak areas C->D E Generate calibration curve D->E F Calculate concentration in samples E->F G Determine original solubility F->G

Caption: Workflow for the quantification of this compound using UPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. The data and protocols presented herein are intended to assist researchers and drug development professionals in their work with this compound. It is important to note that for specific applications, further experimental verification of solubility under the relevant conditions is highly recommended. The provided experimental workflows offer a systematic approach to obtaining reliable and reproducible solubility data.

References

An In-Depth Technical Guide to the Anticholinergic Activity of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid structurally related to atropine, is recognized for its anticholinergic properties.[1] This technical guide provides a comprehensive overview of the current understanding of apoatropine hydrochloride's anticholinergic activity, focusing on its mechanism of action as a muscarinic acetylcholine receptor antagonist. Due to a notable scarcity of publicly available quantitative binding data for apoatropine, this document also presents a representative experimental protocol for determining muscarinic receptor affinity, based on established methodologies for similar compounds. Furthermore, the guide outlines the general signaling pathways associated with muscarinic receptor antagonism and provides a framework for future research to elucidate the specific pharmacological profile of this compound.

Introduction

Apoatropine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[2] It can also be synthesized through the dehydration of atropine.[3] Like other tropane alkaloids, its pharmacological effects are primarily attributed to its interaction with the cholinergic nervous system.[1][4] Specifically, apoatropine acts as an anticholinergic agent by competitively antagonizing muscarinic acetylcholine receptors (mAChRs).[1][5] This blockade of acetylcholine's action at these receptors leads to a range of physiological effects, including pupil dilation, increased heart rate, and reduced secretions.[1] While structurally similar to atropine, the potency and duration of action of apoatropine may differ.[1] This guide aims to consolidate the existing knowledge on the anticholinergic activity of this compound and to provide a technical framework for its further investigation.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism underlying the anticholinergic activity of this compound is its competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.[5][6] As a competitive antagonist, apoatropine binds to these receptors at the same site as the endogenous neurotransmitter, acetylcholine, but does not activate them. This reversible binding prevents acetylcholine from eliciting its normal physiological response.[5]

Signaling Pathways

Muscarinic receptors couple to various G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and also modulates ion channels. By blocking these receptors, this compound is expected to inhibit these downstream signaling events.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M135 Acetylcholine M135 M1/M3/M5 Receptor ACh_M135->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Apoatropine_M135 Apoatropine HCl Apoatropine_M135->M135 ACh_M24 Acetylcholine M24 M2/M4 Receptor ACh_M24->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC Ion_channel Ion Channel Modulation Gio->Ion_channel cAMP ↓ cAMP AC->cAMP Apoatropine_M24 Apoatropine HCl Apoatropine_M24->M24

Figure 1: Generalized signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Quantitative Data on Anticholinergic Activity

A comprehensive review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinities (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50) of this compound for the five muscarinic receptor subtypes. While extensive data exists for the related compound, atropine, direct extrapolation of these values to apoatropine is not scientifically valid due to structural differences.[7][8][9][10][11][12]

Receptor SubtypeLigandBinding Affinity (Ki)Dissociation Constant (Kd)IC50pA2Reference
M1Apoatropine HClData Not AvailableData Not AvailableData Not AvailableData Not Available
M2Apoatropine HClData Not AvailableData Not AvailableData Not AvailableData Not Available
M3Apoatropine HClData Not AvailableData Not AvailableData Not AvailableData Not Available
M4Apoatropine HClData Not AvailableData Not AvailableData Not AvailableData Not Available
M5Apoatropine HClData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Muscarinic Receptor Binding Profile of this compound

For comparative purposes, atropine generally exhibits high affinity for all muscarinic receptor subtypes, with Ki values typically in the low nanomolar range.[7][8][9][10][11][12]

Experimental Protocols

To address the gap in quantitative data, a representative experimental protocol for determining the muscarinic receptor binding affinity of this compound is provided below. This protocol is based on standard radioligand binding assay methodologies commonly used for characterizing muscarinic antagonists.[11]

Representative Radioligand Displacement Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic acetylcholine receptor subtypes (M1-M5) through competitive displacement of a radiolabeled antagonist.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable high-affinity muscarinic antagonist radioligand.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).

  • Reference Compound: Atropine or another well-characterized non-selective muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Radioligand ([³H]-NMS) at a concentration close to its Kd value.

    • Cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist like atropine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Displacement Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Apoatropine HCl) start->prepare_reagents assay_setup Assay Setup in 96-well Plate prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Figure 2: A generalized workflow for a radioligand displacement assay.

Conclusion and Future Directions

This compound is an established anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors. While its general mechanism of action is understood, there is a significant lack of specific quantitative data regarding its affinity for the different muscarinic receptor subtypes. This information is crucial for a comprehensive understanding of its pharmacological profile and for guiding its potential therapeutic applications. The representative experimental protocol provided in this guide offers a framework for researchers to generate this much-needed data. Future research should focus on performing comprehensive binding and functional assays to determine the affinity and selectivity of this compound for each of the five muscarinic receptor subtypes. Furthermore, investigating the downstream signaling effects of apoatropine in various cell types will provide a more complete picture of its cellular and physiological consequences. Such studies will be invaluable for the scientific and drug development communities in further exploring the therapeutic potential of this tropane alkaloid.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid and a dehydration product of atropine, is a compound of interest for its potential pharmacological activities, including its effects as a muscarinic receptor antagonist.[1] These application notes provide a guide for researchers conducting in vivo studies with apoatropine hydrochloride, summarizing available data and providing generalized protocols based on related compounds due to the limited specific in vivo research on apoatropine itself. It is reported to be significantly more toxic than atropine, necessitating careful dose selection and handling.[1]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₇H₂₁NO₂ · HCl--INVALID-LINK--
Molecular Weight 307.82 g/mol --INVALID-LINK--
Appearance White or off-white crystalline solid--INVALID-LINK--
Solubility Soluble in water, alcohol, and ether--INVALID-LINK--
Storage 2-8°C--INVALID-LINK--

Quantitative Data

Due to the limited number of published in vivo studies specifically on this compound, a comprehensive summary of quantitative data is challenging. The following table includes available data and estimates.

ParameterSpeciesValueAdministration RouteReference
LD₅₀ (Lethal Dose, 50%) Rat5 - 50 mg/kg (estimated)Oral--INVALID-LINK--
LD₅₀ (Lethal Dose, 50%) Mouse110 mg/kgIntravenous--INVALID-LINK--

Experimental Protocols

The following are generalized protocols for in vivo studies. Researchers should adapt these based on their specific experimental design and in-house ethical guidelines. Given the toxicity of apoatropine, initial dose-ranging studies are highly recommended.

Protocol 1: Evaluation of Antispasmodic Activity on Intestinal Motility

This protocol is adapted from general methods for assessing the effects of anticholinergic agents on gastrointestinal transit.

Objective: To assess the inhibitory effect of this compound on intestinal motility in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Test animals (e.g., male Wistar rats, 200-250g)

Procedure:

  • Fast the animals for 18-24 hours with free access to water.

  • Divide the animals into control and test groups.

  • Administer this compound (dissolved in vehicle) to the test groups via a suitable route (e.g., intraperitoneal, oral). The control group receives the vehicle only.

  • After a set period (e.g., 30 minutes), administer the charcoal meal orally to all animals (e.g., 1 mL/100g body weight).

  • After a further set period (e.g., 30 minutes), euthanize the animals by an approved method.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each animal.

Data Analysis: Compare the mean intestinal transit between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in transit in the treated group indicates antispasmodic activity.

Protocol 2: Assessment of Cardiovascular Effects

This protocol provides a general framework for evaluating the effects of this compound on blood pressure and heart rate in an anesthetized animal model.

Objective: To determine the effect of this compound on cardiovascular parameters.

Materials:

  • This compound

  • Anesthetic (e.g., sodium pentobarbital)

  • Test animals (e.g., male dogs)

  • Blood pressure monitoring system

  • ECG recorder

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent.

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Record baseline blood pressure and heart rate for a stable period.

  • Administer this compound intravenously at varying doses.

  • Continuously monitor and record blood pressure and heart rate.

  • Observe for any changes from the baseline and the dose-response relationship.

Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline for each dose.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

Apoatropine, similar to its parent compound atropine, is expected to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This antagonism is the basis for its potential antispasmodic effects on smooth muscle, such as that in the gastrointestinal tract.

Apoatropine_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor Acetylcholine->mAChR Binds to Effect Smooth Muscle Contraction mAChR->Effect Activates Apoatropine_HCl Apoatropine Hydrochloride Apoatropine_HCl->mAChR Blocks

Caption: Proposed mechanism of this compound as a muscarinic antagonist.

Experimental Workflow for In Vivo Antispasmodic Assay

The following diagram illustrates the logical flow of the in vivo experiment to assess the antispasmodic properties of this compound.

Antispasmodic_Assay_Workflow Start Start: Animal Fasting Grouping Animal Grouping (Control & Test) Start->Grouping Dosing Drug Administration (Vehicle or Apoatropine HCl) Grouping->Dosing Charcoal Oral Administration of Charcoal Meal Dosing->Charcoal Euthanasia Euthanasia Charcoal->Euthanasia Dissection Small Intestine Dissection Euthanasia->Dissection Measurement Measurement of Intestinal Transit Dissection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for the in vivo evaluation of antispasmodic activity.

Disclaimer: This document is intended for informational purposes for research professionals. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an appropriate ethics committee. The toxicological properties of this compound are not fully elucidated, and appropriate safety precautions should be taken during handling.

References

Application Notes and Protocols for the Analytical Quantification of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of apoatropine hydrochloride, a critical impurity and degradation product of atropine. The following sections offer comprehensive protocols for various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) due to their widespread use and robustness. Information on Gas Chromatography (GC), Capillary Electrophoresis (CE), and the role of UV-Vis Spectrophotometry is also provided.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the premier methods for the quantification of this compound, offering high resolution, sensitivity, and specificity for separating it from atropine and other related substances.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound using HPLC and UHPLC methods.

ParameterHPLC MethodUHPLC MethodReference
Retention Time ~25.9 min~3.0 min[1]
Linearity Range Not explicitly stated for apoatropine50 - 250 µg/mL (for atropine)[2]
Limit of Detection (LOD) Not explicitly stated for apoatropine3.9 µg/mL (for atropine)[3]
Limit of Quantification (LOQ) Not explicitly stated for apoatropine13.1 µg/mL (for atropine)[3]

Note: Quantitative data for this compound is often reported in the context of atropine impurity profiling. The provided linearity, LOD, and LOQ values for the UHPLC method are for atropine but indicate the sensitivity of the method which is also applicable to its impurities.

Experimental Protocols

Protocol 1: USP 37 HPLC Method for Apoatropine HCl

This protocol is based on the traditional compendial method and is suitable for baseline chromatographic analysis.

Instrumentation:

  • Waters Alliance 2695 HPLC system with a 2489 UV/Visible detector.[1]

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 5.1 g of tetrabutylammonium hydrogen sulfate with 50 mL of acetonitrile, diluted to 1 L with acetate buffer and pH adjusted to 5.5 with 5 N NaOH.[2]

  • Flow Rate: 2.0 mL/min.[2]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase as described above and degas.

  • Prepare standard solutions of this compound in a suitable diluent (e.g., mobile phase).

  • Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a concentration within the expected analytical range.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify and quantify the this compound peak based on the retention time of the standard. The retention time for apoatropine HCl is approximately 25.9 minutes under these conditions.[1]

Protocol 2: Validated UHPLC Method for Rapid Quantification

This modern approach significantly reduces analysis time while improving separation efficiency.[2]

Instrumentation:

  • Waters Acquity H-Class UHPLC system with a photo-diode array (PDA) detector.[2]

Chromatographic Conditions:

  • Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[2]

  • Mobile Phase:

    • Solvent A: 0.1% H₃PO₄ in water.[2]

    • Solvent B: 0.1% H₃PO₄ in 90% acetonitrile and 10% water.[2]

  • Gradient Elution:

Time (min)% Solvent A% Solvent B
0.0955
2.0955
5.05050
6.0595
7.0595
7.1955
8.0955
  • Flow Rate: 0.55 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Detection: UV, wavelength not specified in the provided context but typically around 210-220 nm for tropane alkaloids.

  • Injection Volume: 1.0 µL.[2]

Procedure:

  • Prepare mobile phases A and B, filter, and degas.

  • Prepare standard solutions of this compound and sample solutions in a suitable diluent.

  • Set up the UHPLC system with the specified gradient program and allow it to equilibrate.

  • Inject the prepared solutions.

  • The expected retention time for apoatropine HCl is approximately 3 minutes.[1]

  • Quantify the this compound peak by comparing its area to that of the standard.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC/UHPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dissolution Standard->Filtration Injector Autosampler/ Manual Injection Filtration->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: General workflow for HPLC/UHPLC analysis of this compound.

Other Analytical Methods

While HPLC/UHPLC is the most prevalent, other techniques can be employed for the analysis of this compound.

Gas Chromatography (GC)

GC can be used for the analysis of tropane alkaloids, but it presents challenges due to the thermal instability of these compounds. Apoatropine can be formed as a degradation product of atropine in the hot GC inlet, which must be considered during method development and validation.[4]

General Protocol Considerations:

  • Derivatization: To improve thermal stability and chromatographic performance, derivatization of tropane alkaloids to their trimethylsilyl (TMS) or pentafluoropropyl (PFP) esters is often necessary.[5]

  • Column: A semi-polar capillary column, such as a 5%-phenyl-methylpolysiloxane phase (e.g., HP-5MS), is typically used.[6]

  • Inlet Temperature: The injector temperature should be optimized to minimize on-column degradation. Studies have shown significant degradation at temperatures above 250 °C.[6]

  • Detection: Mass Spectrometry (MS) is the preferred detector due to its sensitivity and ability to identify compounds based on their mass spectra.

Experimental Workflow for GC-MS:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM/Scan) Mass_Spectrum->Quantification CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Dissolution Dissolution in Running Buffer Filtration Filtration Dissolution->Filtration Injection Hydrodynamic or Electrokinetic Injection Filtration->Injection Capillary Fused Silica Capillary Injection->Capillary Detector UV Detector Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Peak_Analysis Peak Migration Time & Area Electropherogram->Peak_Analysis Quantification Quantification Peak_Analysis->Quantification

References

Application Note: A Stability-Indicating UHPLC Method for the Determination of Apoatropine Hydrochloride and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apoatropine is a tropane alkaloid and an anticholinergic agent. It is a dehydration product of atropine and can be present as an impurity in atropine preparations. As a pharmaceutical compound, it is crucial to have a robust analytical method to determine its purity and to identify and quantify any related substances or degradation products. This application note describes a sensitive and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of apoatropine hydrochloride and its potential impurities. The method is designed to be stability-indicating, capable of separating the main component from its degradation products formed under various stress conditions.

Experimental

A novel gradient UHPLC method has been developed for the analysis of atropine and its respective impurities, which can be adapted and optimized for this compound.[1][2][3] This method demonstrates enhanced selectivity and significantly reduces analysis time compared to traditional HPLC methods.[1][2][3][4]

Instrumentation and Columns

  • System: A UHPLC system equipped with a quaternary solvent manager, a sample manager, and a photodiode array (PDA) detector.

  • Column: A Waters Acquity UHPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) is recommended for improved separation.[1][2][3]

Mobile Phase and Gradient

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water.[1][2][3]

  • Gradient Program: A gradient elution is employed to ensure the separation of all components.

Table 1: Chromatographic Conditions

ParameterCondition
ColumnWaters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][3]
Mobile Phase A0.1% H₃PO₄ in Water[1][2][3]
Mobile Phase B0.1% H₃PO₄, 90% ACN, 10% H₂O[1][2][3]
Flow Rate0.6 mL/min
Injection Volume2 µL
Column Temperature40 °C
Detection Wavelength215 nm[5]
Run Time8 minutes[1][2][3]

Protocols

1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent (e.g., Mobile Phase A) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to achieve a similar concentration as the standard solution.

  • Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities (e.g., atropic acid, tropic acid) in the diluent.

2. Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][7] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Data Presentation

The developed UHPLC method should be validated according to ICH guidelines.[8] Key validation parameters are summarized below.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs)> 1.5 between adjacent peaks
Linearity (r²)≥ 0.999[2][3]
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise ratio of 10:1

Table 3: Potential Impurities and their Separation

The method should be capable of separating apoatropine from its potential impurities and degradation products. Based on the degradation pathways of the related compound atropine, the following impurities can be expected.[5][9]

CompoundExpected Retention Time (min) (Relative to Apoatropine)
Tropic Acid< Apoatropine
Atropic Acid> Apoatropine
Other related substancesTo be determined

Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_degradation Forced Degradation Studies cluster_analysis UHPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Apoatropine HCl Standard Solution injection Inject Samples into UHPLC System prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection prep_impurities Prepare Impurity Stock Solutions prep_impurities->injection acid Acid Hydrolysis acid->injection base Base Hydrolysis base->injection oxidation Oxidative Degradation oxidation->injection thermal Thermal Degradation thermal->injection photo Photolytic Degradation photo->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurities integration->quantification validation Method Validation quantification->validation report Generate Report validation->report

Caption: Experimental workflow for UHPLC analysis of apoatropine HCl.

impurity_relationship cluster_impurities Potential Impurities cluster_specific_impurities Specific Impurities apoatropine This compound hydrolysis_products Hydrolysis Products apoatropine->hydrolysis_products Hydrolysis oxidation_products Oxidation Products apoatropine->oxidation_products Oxidation photolytic_products Photolytic Products apoatropine->photolytic_products Photolysis synthesis_impurities Synthesis-Related Impurities apoatropine->synthesis_impurities Synthesis atropic_acid Atropic Acid hydrolysis_products->atropic_acid tropic_acid Tropic Acid hydrolysis_products->tropic_acid other_related Other Related Substances oxidation_products->other_related photolytic_products->other_related synthesis_impurities->other_related

Caption: Relationship between apoatropine and its potential impurities.

References

In Vitro Applications of Apoatropine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid, is a dehydration product of atropine and is found in plants of the Solanaceae family.[1][2] Chemically, it is an ester of tropine and atropic acid.[1] Like its precursor, apoatropine hydrochloride is recognized as an anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine receptors.[3] This property forms the basis for its potential in vitro applications in pharmacological research and drug development. Reports suggest that apoatropine may be significantly more toxic than atropine, a factor to consider in experimental design.[1]

This document provides detailed application notes and standardized protocols for the in vitro investigation of this compound, focusing on its anticholinergic properties and effects on various cell types. Due to the limited availability of specific in vitro data for this compound, the following protocols are largely based on established methodologies for the closely related and well-studied compound, atropine. Researchers should adapt and optimize these protocols based on their specific experimental needs and cell systems.

Application Notes

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. In vitro studies can elucidate the compound's potency, selectivity, and functional effects on cells and tissues.

Key In Vitro Applications:

  • Muscarinic Receptor Binding Assays: To determine the affinity and selectivity of this compound for different muscarinic receptor subtypes (M1-M5).

  • Smooth Muscle Relaxation Assays: To investigate the functional antagonism of acetylcholine-induced contractions in smooth muscle preparations (e.g., trachea, ileum, bladder).

  • Cytotoxicity Assays: To evaluate the potential toxic effects of this compound on various cell lines.

  • Intracellular Calcium Mobilization Assays: To assess the inhibitory effect of this compound on acetylcholine-induced increases in intracellular calcium.

  • Signaling Pathway Analysis: To explore the downstream signaling pathways affected by this compound's interaction with muscarinic receptors.

Quantitative Data Summary

Due to the scarcity of specific quantitative data for this compound in the public domain, the following table provides a template for researchers to populate with their experimental findings. For comparative purposes, typical ranges for atropine are provided where available.

ParameterAssay TypeCell/Tissue TypeAgonist/RadioligandApoatropine HCl ValueAtropine Value (for comparison)
Ki (nM) Receptor BindingCHO-K1 cells expressing human muscarinic receptors[3H]-NMSData to be determinedM1: ~1-5, M2: ~1-5, M3: ~1-5
IC50 (µM) Smooth Muscle RelaxationGuinea pig tracheaAcetylcholineData to be determined~0.1-1
IC50 (µM) CytotoxicityVarious cell lines-Data to be determined>100 (cell line dependent)
IC50 (µM) Calcium MobilizationSH-SY5Y neuroblastoma cellsCarbacholData to be determined~1-10

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound.

  • Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [3H]-NMS at a final concentration around its Kd (e.g., 0.5 nM).[4]

    • 50 µL of cell membrane preparation (protein concentration to be optimized, e.g., 36 µ g/well ).[4]

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.[4]

  • Harvest the membranes by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Muscarinic Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_apo Prepare Apoatropine HCl serial dilutions add_reagents Add reagents to 96-well plate: - Apoatropine HCl / Atropine / Buffer - [3H]-NMS - Cell membranes prep_apo->add_reagents prep_mem Prepare cell membranes expressing muscarinic receptors prep_mem->add_reagents prep_radio Prepare [3H]-NMS (Radioligand) prep_radio->add_reagents incubate Incubate at RT for 90 minutes add_reagents->incubate filter Harvest membranes by filtration incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation cocktail and count radioactivity wash->count calc_ic50 Calculate IC50 from competition curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for determining the binding affinity of this compound.

In Vitro Smooth Muscle Relaxation Assay

This protocol assesses the ability of this compound to inhibit acetylcholine-induced contractions in an isolated tissue preparation.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea or ileum).

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).

  • Acetylcholine (ACh).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

Protocol:

  • Dissect the smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a submaximal contraction with a fixed concentration of ACh (e.g., 1 µM).

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Calculate the percentage of relaxation relative to the initial ACh-induced contraction.

  • Determine the IC50 value of this compound from the concentration-response curve.

Signaling Pathway in Smooth Muscle Contraction and Relaxation

G cluster_contraction Contraction Pathway cluster_inhibition Inhibition by Apoatropine HCl ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Apoatropine Apoatropine HCl Apoatropine->M3R Antagonism

Caption: Antagonistic action of Apoatropine HCl on muscarinic receptor signaling.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

  • Selected cell line (e.g., HeLa, HepG2, or a relevant neuronal cell line).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout and Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with Apoatropine HCl adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Step-by-step workflow for assessing the cytotoxicity of this compound.

Disclaimer

The protocols provided are intended as a general guide. It is essential for researchers to optimize these protocols for their specific experimental conditions, cell lines, and equipment. Due to the limited specific data on this compound, caution is advised, and preliminary dose-response experiments are highly recommended. The reported higher toxicity of apoatropine compared to atropine should be taken into serious consideration during experimental design and safety assessments.

References

Application Notes and Protocols: Apoatropine Hydrochloride for Muscarinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a derivative of atropine, is a tropane alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are integral to a wide range of physiological functions, making them critical targets in drug discovery for various therapeutic areas.[2][3] Understanding the binding affinity and selectivity of compounds like apoatropine hydrochloride across the five muscarinic receptor subtypes (M1-M5) is fundamental for elucidating their pharmacological profile and therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in muscarinic receptor binding assays. While detailed binding affinity data for this compound is not extensively available in public literature, this document offers a generalized protocol for determining such parameters, alongside comparative data for other well-characterized muscarinic antagonists.[4]

Data Presentation: Comparative Muscarinic Receptor Binding Affinities

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not available
AtropineNon-selective antagonist[1][5]Non-selective antagonist[1][5]Non-selective antagonist[1][5]Non-selective antagonist[1][5]Non-selective antagonist[1][5]
PirenzepineHighModerateModerateModerateModerate
Olanzapine70[4]622[4]126[4]350[4]82[4]
ScopolamineHighHighHighHighLow[4]

Experimental Protocols: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for muscarinic receptor subtypes. This method is based on the principle of measuring the displacement of a specific high-affinity radioligand by the unlabeled test compound.[2][3][6]

Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to be rich in specific subtypes (e.g., rat heart for M2, submandibular gland for M3).[7]

  • Radioligand: A tritiated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).[7][8]

  • Test Compound: this compound, prepared in a stock solution and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1-10 µM), to determine the amount of non-specific binding of the radioligand.[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).[9]

  • Plate Shaker, Vacuum Filtration Manifold, and Microplate Scintillation Counter.

Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 3-20 µg per well for cell membranes or 50-120 µg for tissue homogenates.[9] The optimal concentration should be determined empirically.

    • Homogenize the membrane suspension gently to ensure uniformity.

  • Assay Plate Setup:

    • Add the following to the wells of a 96-well plate in the specified order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific antagonist solution (for non-specific binding) OR 50 µL of serially diluted this compound (for competitive binding).

      • 50 µL of the radioligand solution (e.g., [³H]-NMS at a concentration near its Kd).

      • 150 µL of the membrane preparation.

    • The final assay volume is 250 µL.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) with gentle agitation.[9] The incubation time should be sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester.[9] This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter plates completely (e.g., at 50°C for 30 minutes).[9]

    • Add scintillation cocktail to each well.[9]

    • Seal the plate and count the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess atropine) from the total binding (counts in the absence of any competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligand Prepare Radioligand ([³H]-NMS) add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_test Prepare Test Compound (Apoatropine HCl) prep_test->add_reagents prep_mem Prepare Receptor Membranes prep_mem->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀ and Ki) count->analyze

Caption: Workflow for a competitive muscarinic receptor binding assay.

Competitive Binding at Muscarinic Receptor

G cluster_receptor Muscarinic Receptor cluster_ligands Ligands receptor M radioligand R radioligand->receptor Binds apoatropine A apoatropine->receptor Competes for Binding

Caption: Principle of competitive binding at a muscarinic receptor.

References

Application Notes and Protocols for Apoatropine Hydrochloride in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apoatropine is a primary degradation product of atropine, formed through a dehydration reaction. In the context of ophthalmology research, particularly in studies involving atropine eye drops for myopia control, apoatropine hydrochloride is not utilized as a therapeutic agent itself. Instead, its significance lies in its role as a critical impurity and a marker for the chemical instability of atropine formulations. The formation of apoatropine from atropine signifies a loss of the active pharmaceutical ingredient, which can compromise the efficacy and safety of the treatment under investigation. Therefore, for researchers, scientists, and drug development professionals, the focus is on preventing its formation and accurately quantifying its presence to ensure the stability and reliability of atropine ophthalmic solutions.

Application Note 1: Apoatropine as a Key Indicator of Atropine Solution Instability

The stability of atropine in aqueous solutions is highly dependent on pH. While atropine is most stable against hydrolysis at a pH of 3 to 4, this acidic environment promotes its degradation through dehydration to form apoatropine. Conversely, neutral or alkaline conditions can also lead to the formation of apoatropine. Temperature is another critical factor; higher temperatures can accelerate the degradation of atropine into apoatropine and other by-products.

The presence of apoatropine and another degradation product, tropic acid, indicates that the ophthalmic solution has lost potency. Monitoring the concentration of these impurities over time is essential during the development and storage of atropine formulations to establish an appropriate shelf-life and ensure consistent dosing in both preclinical and clinical research.

Application Note 2: Implications for Therapeutic Efficacy in Myopia Research

Atropine is a non-selective muscarinic acetylcholine receptor antagonist and is the most effective pharmacological agent for slowing the progression of myopia in children. Its therapeutic effect is dose-dependent. The conversion of atropine to apoatropine results in a loss of the active molecule. This degradation reduces the effective concentration of atropine delivered to the eye, which can lead to diminished or variable therapeutic outcomes in research studies. Therefore, ensuring the stability of low-dose atropine formulations (e.g., 0.01% to 0.05%) is paramount for obtaining reliable and reproducible data on myopia control.

Quantitative Data Summary

The stability of atropine ophthalmic solutions is a crucial factor in research. The following table summarizes the stability of a 0.1 mg/mL (0.01%) atropine formulation over a 6-month period under specific storage conditions.

ParameterInitial MeasurementAfter 180 Days (6 Months)Specification
Atropine Concentration (% of initial) 100%> 94.7%90% - 110%
Tropic Acid Concentration (µg/mL) Not specified< 3.5 µg/mLNot specified
pH ~6.1Stable within specificationsCompatible with ophthalmic use
Osmolality Not specifiedStable within specificationsCompatible with ophthalmic use
Storage Conditions 25 °C25 °C-
Data derived from a study on the stability of two 0.1 mg/mL atropine formulations stored in low-density polyethylene (LDPE) multidose eyedroppers.

Experimental Protocols

Protocol 1: Preparation of a Research-Grade Low-Dose (0.01%) Atropine Ophthalmic Solution

This protocol describes the preparation of a basic, unpreserved 0.01% atropine solution suitable for in-vitro and animal model research.

Materials:

  • Atropine sulfate powder (pharmaceutical grade)

  • Sodium chloride (NaCl)

  • Sodium phosphate buffer (to adjust pH)

  • Sterile water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile LDPE dropper bottles

Procedure:

  • Prepare a sterile 0.9% sodium chloride solution (normal saline) using sterile water for injection.

  • Accurately weigh 10 mg of atropine sulfate powder and dissolve it in a small volume of the sterile saline solution.

  • Once fully dissolved, add sterile saline to reach a final volume of 100 mL. This results in a 0.1 mg/mL or 0.01% atropine sulfate solution.

  • Measure the pH of the solution. If necessary, adjust the pH to approximately 6.0 - 7.0 using a sterile sodium phosphate buffer to balance stability and ocular comfort. Note that a lower pH (~4.5-5.5) may improve stability against hydrolysis but can increase the rate of dehydration to apoatropine.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aseptically dispense the solution into sterile LDPE dropper bottles.

  • Store the prepared solution at controlled room temperature (25 °C) or as determined by stability studies.

  • Properly label the bottles with the concentration, preparation date, and a "For Research Use Only" disclaimer.

Protocol 2: Stability-Indicating HPLC Method for Quantification of Atropine and Apoatropine

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify atropine and detect its degradation products, including apoatropine and tropic acid, ensuring the stability of the formulation.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted

  • Atropine sulfate reference standard

  • Apoatropine reference standard

  • Tropic acid reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for ideal separation (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of atropine, apoatropine, and tropic acid reference standards in the mobile phase. Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 0.5 to 140 µg/mL for atropine).

  • Sample Preparation: Dilute the atropine ophthalmic solution sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions, followed by the sample solutions. c. Record the chromatograms and identify the peaks for atropine, apoatropine, and tropic acid based on their retention times compared to the standards. The retention time for atropine is typically around 9.7 minutes under similar conditions.

  • Quantification: a. Construct a calibration curve by plotting the peak area of the atropine standard against its concentration. b. Calculate the concentration of atropine in the sample using the regression equation from the calibration curve. c. The presence and relative area of the apoatropine peak can be used to assess the extent of degradation.

Visualizations

Caption: Chemical degradation pathways of atropine in ophthalmic solutions.

Troubleshooting & Optimization

Technical Support Center: Apoatropine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of apoatropine hydrochloride. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

Apoatropine is a tropane alkaloid, chemically described as an ester of tropine and atropic acid.[1] It is a known degradation product of atropine, formed through a dehydration reaction, particularly under basic or neutral conditions.[2][3] The stability of this compound is a critical concern for several reasons:

  • Impurity Profiling: Its presence in a sample of atropine sulfate is a key indicator of the parent drug's degradation. Monitoring its formation is essential for establishing the shelf-life and storage conditions of atropine-based formulations.[2]

  • Analytical Method Development: Understanding its stability and degradation pathways is crucial for developing and validating stability-indicating analytical methods (SIAMs) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[4][5]

  • Formulation Development: Knowledge of its chemical behavior under various stress conditions (e.g., pH, heat, light) helps in creating stable pharmaceutical formulations.

Apoatropine can be found naturally in plants of the Solanaceae family or can be synthesized by the dehydration of atropine.[1]

Q2: What are the primary degradation pathways for apoatropine and its precursor, atropine?

The degradation of atropine is a complex process involving competing reactions like hydrolysis, dehydration, and dimerization.[6] Apoatropine is a central compound in this process.

  • Formation of Apoatropine: Atropine primarily degrades into apoatropine through the elimination of a water molecule (dehydration). This reaction is favored under neutral to basic (alkaline) conditions or when subjected to heat.[2][3][7]

  • Hydrolysis of Atropine: Under acidic conditions, atropine undergoes ester hydrolysis to yield tropic acid and tropine.[3][8]

  • Degradation of Apoatropine: Once formed, apoatropine can undergo further degradation:

    • Hydrolysis: It can be hydrolyzed to form tropine and atropic acid.[2][3]

    • Dimerization: It can form dimers, such as belladonnine.[2][3]

G Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (Base / Heat) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Acid) Tropine Tropine Atropine->Tropine Hydrolysis (Acid) Apoatropine->Tropine Hydrolysis AtropicAcid Atropic Acid Apoatropine->AtropicAcid Hydrolysis Belladonnine Belladonnine (Dimer) Apoatropine->Belladonnine Dimerization

Caption: Degradation pathways of atropine, highlighting the formation and subsequent degradation of apoatropine.

Q3: How do key experimental factors influence the stability of this compound?

The stability of apoatropine is significantly affected by pH, temperature, and light. Forced degradation studies are performed to understand the impact of these factors.[9]

  • Influence of pH: The pH of the solution is a critical factor. Atropine, the precursor, is most stable in acidic conditions (pH 3-6) and degrades more rapidly in neutral (pH 7-8) or alkaline (pH > 8) environments, where the formation of apoatropine is favored.[3][8][10] Unbuffered solutions of atropine have been found to be more stable than buffered ones.[6]

  • Influence of Temperature: Thermal stress accelerates degradation. Studies have shown that baking can reduce atropine content by 7% to 65%, with apoatropine being a likely degradant.[11] High temperatures used in analytical techniques like Gas Chromatography (GC-MS), often around 250°C in the inlet, can cause significant thermal degradation of atropine into apoatropine.[12]

  • Influence of Light (Photodegradation): Photostability testing is a mandatory part of stress testing according to ICH guidelines (Q1B).[9] While specific photodegradation pathways for apoatropine are not extensively detailed, exposure to UV or visible light can potentially induce degradation, leading to the formation of other by-products.[13]

  • Influence of Oxidation: Oxidative degradation, typically tested using hydrogen peroxide (H₂O₂), can lead to the formation of N-oxides or other oxidative products.[3][8] For instance, the oxidative N-demethylation of atropine can produce noratropine.[3]

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Reagents and Conditions Major Degradation Products from Atropine
Acid Hydrolysis 0.1 M - 1.0 M HCl, Room Temp to 60°C[9] Tropic acid, Tropine[3][8]
Base Hydrolysis 0.1 M - 1.0 M NaOH, Room Temp to 60°C[9] Apoatropine, Atropic acid[2][3]
Oxidation 0.1% - 3.0% H₂O₂, Room Temp[9] Atropine-N-oxide, Noratropine[3][14]
Thermal Degradation Dry Heat (e.g., 70-80°C) or Solution (e.g., 100°C) Apoatropine, Aposcopolamine[12][15]

| Photodegradation | Exposure to UV/Vis light (ICH Q1B)[9] | Various photolytic products |

Q4 (Troubleshooting): I am observing an unexpected peak in my atropine stability study. How do I determine if it is apoatropine?

Observing unknown peaks is a common issue in stability studies. Apoatropine is a primary and expected degradation product of atropine, especially if the sample was exposed to neutral/basic pH or heat.[2] Follow this troubleshooting workflow to identify the peak.

G start Start: Unexpected Peak Observed decision1 Does retention time (RT) match apoatropine reference standard? start->decision1 action1 Spike sample with apoatropine standard to confirm co-elution. decision1->action1 Yes action2 Perform forced degradation (e.g., 0.1M NaOH, heat) on atropine standard. decision1->action2 No / Standard Unavailable result1 Peak is likely Apoatropine. action1->result1 decision2 Does the new peak in stressed sample match the unknown peak RT? action2->decision2 decision2->result1 Yes result2 Peak is another degradant or impurity. Investigate further. decision2->result2 No

Caption: Troubleshooting workflow for identifying an unknown peak as apoatropine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating method. The goal is to achieve 5-20% degradation.[9][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[9]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw and neutralize samples with 0.1 M HCl at various time points.[9]

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature for up to 7 days, protected from light.[9]

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • For solid-state testing, expose the powder to dry heat (e.g., 80°C) in a calibrated oven.

    • For solution testing, reflux the stock solution at a high temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • Analyze the exposed samples and a control sample stored in the dark.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating apoatropine from its precursor (atropine) and key degradation products.[2][7] Method optimization will likely be required.

Table 2: Typical HPLC Parameters for Analysis

Parameter Specification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) with hydrophilic embedding
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Elution Start with a high percentage of Mobile Phase A (e.g., 80-95%) and gradually increase Mobile Phase B to elute more hydrophobic compounds.
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm[2]

| Injection Volume | 20 µL |

G A Define Objective: Separate Apoatropine from related substances B Initial Method Scouting: Select Column (C18), Mobile Phase (Buffer/ACN) A->B C Perform Forced Degradation Study (See Protocol 1) B->C D Analyze Stressed Samples: Inject samples from acid, base, peroxide, heat, light C->D E Optimize Separation: Adjust gradient, pH, flow rate for peak resolution D->E F Validate Method (ICH): Specificity, Linearity, Accuracy, Precision, LOD/LOQ E->F

Caption: Experimental workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with apoatropine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound? Apoatropine is a tropane alkaloid, chemically an ester formed from tropine and atropic acid.[1] It can be found in plants of the Solanaceae family or prepared by the dehydration of atropine.[1] The hydrochloride salt form is often used to modify its stability and solubility properties for research.[2]

Q2: What are the primary degradation pathways for apoatropine and its parent compound, atropine? Apoatropine is considered a primary degradation product of atropine, formed through dehydration (elimination of a water molecule), a process that can be triggered by heat or acids.[2][3][4] Under slightly acidic conditions, the parent compound atropine can undergo ester hydrolysis to form tropine and tropic acid.[4] Apoatropine itself can be hydrolyzed to tropine and atropic acid.[3][4]

Q3: What are the ideal storage conditions for this compound solutions? To minimize degradation, stock solutions should be stored at -20°C, protected from light, and preferably under nitrogen.[5][6] For aqueous solutions, maintaining an acidic pH can enhance stability, as the parent compound atropine is most stable at a pH between 3 and 6.[7][8]

Q4: In which common solvents is this compound soluble? this compound is soluble in water, alcohol, and ether.[1] It also shows slight solubility in chloroform and methanol, and is soluble in DMSO, particularly with heat and sonication.[5][6]

Troubleshooting Guide for Solubility Issues

Problem 1: this compound powder is not dissolving or is dissolving very slowly in my aqueous buffer.

  • Possible Causes:

    • Low intrinsic aqueous solubility: While the hydrochloride salt improves water solubility compared to the free base, it can still be challenging.

    • Incorrect pH: The stability and potentially the solubility of tropane alkaloids are pH-dependent. Atropine, the parent compound, is more stable in acidic conditions.[7][8]

    • Insufficient Energy: The dissolution process may be endothermic, requiring energy input to proceed efficiently.[9]

  • Recommended Solutions:

    • Adjust pH: Ensure your buffer is in a slightly acidic range (e.g., pH 4-6). The parent compound atropine shows higher stability in acidic conditions.[7]

    • Apply Gentle Heat: Warm the solution to 37°C while stirring.[5] This increases the kinetic energy of the molecules, aiding dissolution.

    • Use Sonication: Place the sample in an ultrasonic bath. This helps to break down particle agglomerates and increase the surface area available for solvation.[5]

    • Increase Agitation: Ensure vigorous and continuous stirring or vortexing.

Problem 2: The compound dissolves initially but then precipitates out of the solution.

  • Possible Causes:

    • Supersaturation: The initial conditions (e.g., heating) may have allowed a supersaturated solution to form, which is unstable as it cools.

    • pH Shift: The addition of other components or absorption of atmospheric CO₂ could have shifted the pH outside the optimal range, causing the compound to crash out.

    • Common Ion Effect: If your buffer contains high concentrations of chloride ions, it could potentially reduce the solubility of the hydrochloride salt.

  • Recommended Solutions:

    • Prepare a Lower Concentration: Work with a concentration that is well below the saturation point at your working temperature.

    • Use a Buffered System: Employ a robust buffer system to maintain a stable acidic pH throughout the experiment.

    • Maintain Temperature: If you used heat to dissolve the compound, try to maintain that temperature during your experiment if possible, or allow it to cool slowly to room temperature while stirring to check for precipitation.

Problem 3: I suspect my compound is degrading in solution, leading to inaccurate results.

  • Possible Causes:

    • pH-mediated Degradation: In neutral or alkaline conditions (pH > 7), atropine and related compounds are less stable.[7]

    • Light Sensitivity: The compound is known to be light-sensitive, which can lead to degradation over time.[6]

    • Thermal Degradation: Although gentle heat can aid dissolution, prolonged exposure to high temperatures can accelerate degradation.

  • Recommended Solutions:

    • Control pH: Always use a well-buffered acidic solution.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[6]

    • Prepare Fresh Solutions: For critical experiments, prepare solutions fresh and do not store them for extended periods, even at low temperatures. Stock solutions in anhydrous DMSO stored at -20°C are generally more stable.[5]

    • Verify Purity: Use an analytical technique like HPLC to check for the presence of known degradants such as tropic acid or atropic acid.[4][7]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSoluble[1]Solubility is pH-dependent.
AlcoholSoluble[1]
EtherSoluble[1]
DMSO14.29 mg/mL (46.42 mM)[5]Requires sonication and warming to 60°C for optimal dissolution.[5]
ChloroformSlightly Soluble[6]
MethanolSlightly Soluble[6]

Table 2: Qualitative pH Influence on Stability (Inferred from Atropine)

pH RangeStabilityPrimary Degradation Pathway (of Atropine)
Acidic (pH 3-6)Higher Stability[7][8]Hydrolysis (to Tropic Acid and Tropine)[3][7]
Neutral to Alkaline (pH ≥ 7)Lower Stability[7]Dehydration (to Apoatropine)[3][4]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Initial Mixing: Vortex the vial for 30 seconds to suspend the powder.

  • Sonication & Heating: Place the vial in an ultrasonic water bath. For difficult-to-dissolve batches, the temperature can be warmed to 37°C, or for short periods up to 60°C, until the solution is clear.[5]

  • Final Check: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected vials and store at -20°C.[5]

G cluster_prep Solution Preparation Workflow A Weigh Apoatropine HCl B Add Anhydrous DMSO A->B C Vortex to Suspend B->C D Heat (37-60°C) & Sonicate C->D E Is Solution Clear? D->E E->D  No F Visually Inspect E->F  Yes G Store at -20°C (Protect from Light) F->G

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: General Dissolution Test for Aqueous Solubility (USP Apparatus 2)

This protocol provides a general framework for assessing dissolution characteristics. Specific parameters may need to be optimized.

  • Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of a pH 4.5 phosphate buffer). Deaerate the medium using a suitable technique.[10]

  • Apparatus Setup: Set up a USP Apparatus 2 (paddle apparatus). Warm the medium to 37 ± 0.5°C.[10] Set the paddle speed, typically to 50 or 75 RPM.

  • Sample Introduction: Introduce a known amount of this compound into the vessel.

  • Sampling: At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the percentage of drug dissolved at each time point.

G cluster_pathway Primary Degradation Pathways Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (Heat, Acid/Base) Products1 Tropine + Tropic Acid Atropine->Products1 Hydrolysis (Acidic Conditions) Products2 Tropine + Atropic Acid Apoatropine->Products2 Hydrolysis

Caption: Degradation pathways related to Apoatropine.

Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting common solubility problems.

G Start Solubility Issue Encountered Check1 Is the solvent aqueous? Start->Check1 Sol_Aqueous 1. Adjust pH to acidic range 2. Add gentle heat (37°C) 3. Sonicate Check1->Sol_Aqueous Yes Sol_Organic Try DMSO with heat & sonication Check1->Sol_Organic No (e.g., organic) Check2 Is compound degrading? Check3 Does it precipitate after dissolving? Check2->Check3 No Sol_Degrade 1. Protect from light 2. Use acidic buffer 3. Prepare fresh solution Check2->Sol_Degrade Yes Sol_Precipitate 1. Use lower concentration 2. Maintain stable T & pH 3. Use robust buffer Check3->Sol_Precipitate Yes Sol_Aqueous->Check2 Sol_Organic->Check2

References

common impurities in apoatropine hydrochloride samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apoatropine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or storage. Since apoatropine is formed by the dehydration of atropine, many of its impurities are related to atropine and its degradation products.[1] Key impurities include:

  • Atropine: The precursor to apoatropine, its presence indicates an incomplete dehydration reaction during synthesis.

  • Tropic Acid: A hydrolysis product of atropine.[1]

  • Atropic Acid: Can be formed from the degradation of apoatropine or atropine.[2]

  • Noratropine: A potential synthesis-related impurity or degradation product.[1]

Q2: How can I identify these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for identifying and quantifying impurities in this compound.[2][3] These methods, typically coupled with UV detection, can separate apoatropine from its related substances.

Q3: What are the typical acceptance criteria for these impurities?

A3: Acceptance criteria for impurities are typically defined by pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). These limits are established to ensure the safety and efficacy of the drug substance. While specific monographs for this compound may vary, general guidance from the International Council for Harmonisation (ICH) suggests thresholds for reporting, identification, and qualification of impurities. For instance, for a new drug substance, an impurity above 0.10% would typically require identification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in the chromatogram 1. Contamination of the sample, solvent, or HPLC system.2. Degradation of the this compound sample.3. Presence of unknown impurities.1. Prepare fresh mobile phase and sample solutions. Purge the HPLC system.2. Perform a forced degradation study to identify potential degradation products.3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peak and elucidate its structure.
High levels of atropine detected Incomplete dehydration of atropine during the synthesis of apoatropine.Review and optimize the synthesis protocol, particularly the dehydration step. This may involve adjusting reaction time, temperature, or the dehydrating agent used.
High levels of tropic acid or atropic acid detected Hydrolysis of this compound due to exposure to moisture or inappropriate pH conditions.Store samples in a desiccator at controlled room temperature. Ensure that solvents used for analysis are dry and the pH of the mobile phase is optimized for stability.
Variable peak areas and retention times 1. HPLC system instability (e.g., pump fluctuations, column temperature variations).2. Improper sample preparation.1. Equilibrate the HPLC system until a stable baseline is achieved. Check for leaks and ensure consistent column temperature.2. Ensure samples are fully dissolved and filtered before injection. Use an internal standard for better quantification.

Data Presentation

The following table summarizes the common impurities and their typical retention times relative to this compound in a reversed-phase HPLC system. Please note that exact retention times can vary depending on the specific chromatographic conditions.

ImpurityChemical StructureTypical Relative Retention Time (RRT)
Tropic AcidC9H10O3~ 0.5
AtropineC17H23NO3~ 0.8
Apoatropine C17H21NO2 1.0
Atropic AcidC9H8O2~ 1.2
NoratropineC16H21NO3Varies

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol is a general guideline and may need to be optimized for your specific instrumentation and sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard and sample.

  • Reference standards for potential impurities (Atropine, Tropic Acid, Atropic Acid, Noratropine).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid.

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    25 50 50
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare solutions of the reference standards at a concentration of approximately 0.01 mg/mL in the mobile phase.

5. Analysis:

  • Inject the prepared solutions into the HPLC system.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the peak area and the response factor of the respective reference standard or by area normalization if reference standards are not available.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve the this compound sample in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate the solution at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the this compound sample in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate the solution at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the this compound sample in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Place the solid this compound sample in a hot air oven at 105 °C for 48 hours.

  • Dissolve the heat-stressed sample in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid this compound sample to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Dissolve the photo-stressed sample in the mobile phase for HPLC analysis.

Visualizations

Degradation Pathway of Atropine

The following diagram illustrates the primary degradation pathways of atropine, the precursor to apoatropine. Understanding these pathways is crucial for identifying potential impurities in this compound samples.

G Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (-H2O) Tropic_Acid Tropic Acid Atropine->Tropic_Acid Hydrolysis Tropine Tropine Atropine->Tropine Hydrolysis Apoatropine->Tropine Hydrolysis Atropic_Acid Atropic Acid Apoatropine->Atropic_Acid Hydrolysis G start Start: Receive Apoatropine HCl Sample prep Sample Preparation (1 mg/mL) start->prep hplc HPLC Analysis prep->hplc data Data Acquisition hplc->data qual Qualitative Analysis (Peak Identification) data->qual quant Quantitative Analysis (Impurity Calculation) qual->quant spec Compare with Specifications quant->spec report Generate Report pass Pass spec->pass Within Limits fail Fail - Investigate spec->fail Out of Limits pass->report fail->report

References

Technical Support Center: Apoatropine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of apoatropine hydrochloride hydrolysis in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

Apoatropine is a tropane alkaloid and a primary degradation product of atropine, formed through a dehydration reaction.[1] Its hydrochloride salt is the commonly used form in pharmaceutical preparations. Hydrolysis of this compound is a significant concern as it leads to the cleavage of the ester bond, resulting in the formation of tropine and atropic acid.[1][2] This degradation compromises the potency and stability of the final product.

Q2: What are the main factors that influence the hydrolysis of this compound?

The primary factors affecting the hydrolysis of this compound in solution are:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation of apoatropine.[1] Generally, apoatropine is more stable in acidic conditions compared to neutral or alkaline environments.[3]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[4]

  • Presence of Water: As a hydrolysis reaction, the presence of water is essential for the degradation to occur.

Q3: How can I prevent or minimize the hydrolysis of this compound in my solutions?

To enhance the stability of this compound solutions, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution within an optimal range. Studies on the related compound atropine suggest that a pH between 3 and 4 provides the greatest stability against hydrolysis.[5]

  • Temperature Control: Store solutions at controlled, and preferably reduced, temperatures to slow down the degradation kinetics.

  • Use of Buffers: Employ a suitable buffer system to maintain the desired pH throughout the shelf-life of the solution.

  • Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the this compound to remove water, thereby preventing hydrolysis. The lyophilized powder can be reconstituted with a suitable solvent before use.

  • Use of Co-solvents: In some cases, the addition of non-aqueous co-solvents can reduce the water activity and slow down hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Suboptimal pH of the solution.2. High storage temperature.3. Inadequate buffering capacity.1. Measure and adjust the pH of the solution to the optimal stability range (acidic pH is generally preferred).2. Store the solution at a lower temperature (e.g., refrigerated).3. Incorporate a suitable buffer system to maintain the target pH.
Presence of unknown peaks in HPLC analysis of the solution. 1. Degradation of this compound into hydrolysis products (e.g., tropine, atropic acid) or other byproducts.1. Confirm the identity of the degradation products using reference standards.2. Implement the preventative measures mentioned in the FAQs to minimize further degradation.3. Re-evaluate the formulation and storage conditions.
Precipitation observed in the solution upon storage. 1. pH shift leading to the formation of less soluble degradation products.2. Exceeding the solubility limit of this compound or its degradation products.1. Verify and buffer the pH of the solution.2. Ensure the concentration of this compound is within its solubility limits under the storage conditions.

Quantitative Data on Hydrolysis

The rate of hydrolysis of apoatropine is significantly influenced by pH and temperature. The following table summarizes the velocity constants for the hydrogen ion-catalyzed hydrolysis of apoatropine at different conditions.

Temperature (°C)pHVelocity Constant (k) x 10³ (min⁻¹)
80 1.121.1
2.150.2
3.10-
4.05-
5.00-
5.88-
90 1.122.2
2.150.4
3.100.1
4.05-
5.00-
5.88-
100 1.124.3
2.150.8
3.100.2
4.050.1
5.000.1
5.880.1

Data extracted from Lund, W., & Waaler, T. (1968). The Kinetics of Atropine and Apoatropine in Aqueous Solutions. Acta Chemica Scandinavica, 22, 3085-3097.[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions via HPLC

This protocol outlines a general method for assessing the stability of this compound in a solution.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Buffer salts (e.g., phosphate, acetate)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound of known concentration in the desired formulation buffer.

  • Divide the stock solution into several aliquots for storage under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

3. HPLC Method:

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient may need to be optimized.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where apoatropine has significant absorbance (e.g., around 210-220 nm).

  • Injection Volume: 10-20 µL.

4. Stability Study Procedure:

  • At specified time points (e.g., 0, 1, 2, 4 weeks, and monthly thereafter), withdraw an aliquot from each storage condition.

  • Analyze the samples by HPLC.

  • Quantify the peak area of this compound and any degradation products that appear.

  • Calculate the percentage of this compound remaining relative to the initial concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80°C) for a defined period.

  • Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating for a defined period.

  • Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

  • Analyze by HPLC.

4. Photostability:

  • Expose a solution of this compound to a controlled light source (e.g., UV and/or visible light) for a specified duration.

  • Analyze by HPLC and compare with a control sample stored in the dark.

Visualizations

Hydrolysis_Pathway Apoatropine_HCl Apoatropine Hydrochloride Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Apoatropine_HCl->Hydrolysis Tropine Tropine Hydrolysis->Tropine Atropic_Acid Atropic Acid Hydrolysis->Atropic_Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_results Results Formulation Formulate Apoatropine HCl Solution Storage Store at Different Conditions (T, pH) Formulation->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Degradation HPLC->Quantification Data_Analysis Data Analysis and Kinetics Quantification->Data_Analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Apoatropine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of apoatropine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound. Each guide is presented in a question-and-answer format, offering potential causes and detailed protocols for resolution.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting, or Broad Peaks)

Question: Why are my this compound peaks tailing, fronting, splitting, or appearing unusually broad?

Answer: Poor peak shape is a common issue in HPLC analysis and can compromise the accuracy of quantification and resolution.[1] These distortions can stem from either chemical interactions within the column or physical problems with the HPLC system or column itself.[2]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica-based column.[3] Other causes include column overloading and issues with tubing.[1]

  • Peak Fronting (or Shark-finning): This is commonly a result of mass overload, where the sample concentration is too high and saturates the column inlet.[2] It can also occur if the sample solvent is stronger than the mobile phase.[2]

  • Split Peaks: If all peaks in the chromatogram are split, it may indicate a physical issue like a partially blocked column frit or a void in the column packing bed.[2] If only a single peak is splitting, it could be a chemical issue, such as the sample solvent being too strong, causing the analyte to race through the column in a non-uniform band.[2] Problems with the injector can also lead to split peaks.[3]

  • Broad Peaks: This issue can signal column deterioration, improper mobile phase composition, or extra-column volume effects (e.g., using tubing with too large an internal diameter).[1][4]

Proposed Solutions & Experimental Protocols
  • Optimize Mobile Phase and Sample Solvent:

    • Protocol: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[5] If the mobile phase is a mixture of buffer and acetonitrile, use the same mixture as the diluent for your sample.[6] For example, a diluent can be prepared by mixing 800 mL of buffer with 200 mL of acetonitrile.[6]

    • Adjust pH: For basic compounds like apoatropine, adjusting the mobile phase pH can improve peak shape. Using an acidic mobile phase (e.g., pH 2.5) ensures the analyte is in a single ionic form.[6][7]

    • Mobile Phase Preparation: Prepare a buffer by dissolving 1.8 g of potassium dihydrogen phosphate and 2.5 g of Sodium 1-pentane sulfonate monohydrate in 1000 mL of water, then adjust the pH to 2.50 with orthophosphoric acid.[6] Filter the solution through a 0.45 μm membrane filter and degas it before use.[6]

  • Check for Column Overload:

    • Protocol: Reduce the concentration of the injected sample. Prepare a dilution series of your sample and inject each to see if peak shape improves at lower concentrations. For instance, if you are injecting a 50 µg/mL solution, try injecting 25 µg/mL and 10 µg/mL solutions to see if fronting is resolved.

  • Inspect and Maintain the Column:

    • Protocol: If a column void is suspected, backflushing the column may help.[2] To prevent blockages, use a guard column and ensure all samples and mobile phases are filtered.[1] If the column is old or has been used extensively, it may be degraded and require replacement.[1]

Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions start Observe Poor Peak Shape (Tailing, Fronting, Splitting, Broad) all_peaks Are all peaks affected? start->all_peaks physical_issue Physical Issue Likely (e.g., Column Void, Blocked Frit, Injector Problem) all_peaks->physical_issue Yes chemical_issue Chemical/Method Issue Likely all_peaks->chemical_issue No, only apoatropine peak sol_physical Solution: 1. Backflush or replace column. 2. Check/clean column frit. 3. Service injector. physical_issue->sol_physical overload Check for Overload (Is peak fronting?) chemical_issue->overload solvent_mismatch Check Solvent Mismatch (Is sample solvent stronger than mobile phase?) chemical_issue->solvent_mismatch secondary_int Check for Secondary Interactions (Is peak tailing?) chemical_issue->secondary_int sol_overload Solution: Reduce sample concentration. overload->sol_overload sol_solvent Solution: Dissolve sample in mobile phase. solvent_mismatch->sol_solvent sol_secondary Solution: 1. Adjust mobile phase pH. 2. Use a different column type (e.g., with end-capping). secondary_int->sol_secondary

Caption: A workflow for diagnosing common HPLC peak shape problems.

Problem 2: Inconsistent Retention Times

Question: My retention time for this compound is shifting between injections or between runs. What is the cause?

Answer: Retention time (RT) variability is a critical issue as it can lead to incorrect peak identification and integration.[8] The most common causes for shifting retention times are changes in the mobile phase composition, fluctuations in column temperature, and inconsistent flow rates.[9][10]

  • Mobile Phase Composition: Even small changes in the mobile phase, such as the evaporation of a volatile organic solvent like acetonitrile from a pre-mixed solution, can cause significant RT drift, typically leading to longer retention times as the run progresses.[10] Inconsistencies in preparing new batches of mobile phase are also a frequent cause.[11]

  • Column Temperature: The temperature of the column affects the viscosity of the mobile phase and the kinetics of the separation.[10] Without a column thermostat, ambient temperature changes in the lab can cause retention times to vary between runs performed at different times of the day.[12]

  • Flow Rate: Issues with the HPLC pump, such as worn seals or faulty check valves, can lead to an inconsistent flow rate, which directly impacts retention times.[4][9]

Proposed Solutions & Experimental Protocols
  • Ensure Mobile Phase Stability:

    • Protocol: Use an online mixer for isocratic methods or prepare fresh mobile phase daily to minimize evaporation.[10] For gradient elution, ensure the proportioning valves are working correctly. To verify mobile phase composition, you can prepare it manually and bypass the instrument's solvent mixing devices.[12] Always ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[9]

  • Control Column Temperature:

    • Protocol: Use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature before starting injections. A stable temperature, for example 50°C, is often specified in validated methods to ensure robustness.[6][13]

  • Verify Pump Performance and Flow Rate:

    • Protocol: Regularly check the pump for leaks.[14] To verify the flow rate, pump the mobile phase into a graduated cylinder for a set amount of time (e.g., collect for 10 minutes at a flow rate of 1.0 mL/min and verify the volume is 10 mL).[10] If the flow rate is inaccurate, the pump may require maintenance.

Factors Affecting Retention Time Stability

G cluster_MobilePhase Mobile Phase cluster_Hardware Hardware cluster_Method Method RT Retention Time Stability Composition Composition (Organic/Aqueous Ratio) Composition->RT pH pH Level pH->RT Degassing Degassing Degassing->RT Temp Column Temperature Temp->RT Flow Flow Rate (Pump Performance) Flow->RT Column Column (Age, Bleed) Column->RT Equilibration Column Equilibration Time Equilibration->RT

Caption: Key factors influencing HPLC retention time stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical C18 column and mobile phase for this compound analysis?

A1: A common setup involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a phosphate buffer (pH ~2.5) and acetonitrile.[6][13] A gradient or isocratic elution can be used. For example, one method uses a gradient with mobile phase A being a pH 2.50 buffer with 5% acetonitrile and mobile phase B being a pH 2.50 buffer with 80% acetonitrile.[6][13]

Q2: How should I prepare my sample for analysis?

A2: The sample preparation depends on the matrix. For drug products, it may involve dissolving the sample in Milli-Q water or a diluent that matches the initial mobile phase composition.[15][16] For example, a sample from an injector can be transferred to a volumetric flask and diluted to volume with water.[15] It is crucial that the final impurity mix is prepared fresh before use.[15]

Q3: What detection wavelength is recommended for this compound?

A3: A UV detector set to a wavelength of 210 nm or 215 nm is commonly used for the analysis of apoatropine and related substances.[6][7]

Q4: My baseline is noisy. What could be the cause?

A4: Baseline noise can be caused by several factors, including air bubbles in the pump or detector, contaminated or improperly prepared mobile phase, or a deteriorating detector lamp.[3][4] Ensure your mobile phase is properly degassed and filtered, and check for any leaks in the system.[4][14]

Q5: I am not seeing any peaks, or the sensitivity is very low. What should I check?

A5: A complete loss of signal can be due to a leak in the system, a faulty injector, or an issue with the detector lamp.[3] Low sensitivity could also mean the detector is not set to the correct wavelength or the sample concentration is below the limit of detection (LOD).[15] Verify all connections, check that the sample loop is filling correctly, and confirm your detector settings.[5][14]

Data Summary Tables

Table 1: Example HPLC Method Parameters for Atropine and Related Substances (including Apoatropine)
ParameterMethod 1 (RP-HPLC)[6][13]Method 2 (Stability Indicating)[7]Method 3 (USP HPLC)[15][16]
Column Phenomenex Kinetex C18 (250x4.6mm, 5µm)Hydrophilic embedded RP18HPLC C-18 (4.6 x 250 mm, 5µm)
Mobile Phase A pH 2.50 buffer:acetonitrile (950:50 v/v)20 mM phosphate buffer, pH 2.5Not specified (Isocratic)
Mobile Phase B pH 2.50 buffer:acetonitrile (200:800 v/v)AcetonitrileNot specified
Elution Type GradientGradientIsocratic
Flow Rate 2.0 mL/min2.0 mL/minNot specified
Column Temp. 50°C25°C25°C
Sample Temp. 5°CNot specifiedNot specified
Detection λ 210 nm215 nmNot specified
Run Time 25 minutes10 minutes40 - 70 minutes
Table 2: Comparison of Traditional HPLC vs. Modern UHPLC for Atropine/Apoatropine Analysis
FeatureTraditional HPLC (USP 37)[15]Modern UHPLC[15][17]
Column C18, 4.6 x 250 mm, 5 µmBEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase Isocratic (details not specified)Gradient (0.1% H3PO4 in Water/ACN)
Analysis Time 40 - 70 minutes8 minutes
Resolution Less efficient for complex impuritiesEnhanced selectivity and resolution
Primary Benefit Established compendial methodSignificantly reduced analysis time

References

Technical Support Center: Apoatropine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of apoatropine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions?

Apoatropine is a primary degradation product of atropine, formed through a dehydration reaction, which is the elimination of a water molecule. This reaction is particularly favored under basic conditions.[1][2] Once formed, this compound itself is susceptible to further degradation, primarily through hydrolysis of its ester bond. This hydrolysis breaks down apoatropine into tropine and atropic acid.[1] Under certain conditions, apoatropine can also undergo dimerization to form belladonnine.[1]

Q2: How does pH influence the stability of this compound?

The stability of this compound is significantly dependent on the pH of the solution. Generally, tropane alkaloids like atropine and its derivatives exhibit greater stability in acidic conditions.[1][3] As the pH becomes neutral or alkaline (pH 7 and above), the rate of degradation increases.[1][3] This is because the hydrolysis of the ester linkage in apoatropine is catalyzed by both hydrogen and hydroxyl ions.

Q3: What are the expected degradation products of this compound under various pH conditions?

Under hydrolytic stress, particularly in neutral to alkaline solutions, the primary degradation products of this compound are tropine and atropic acid.[1] In acidic solutions, while more stable, apoatropine can undergo hydration to form atropine.

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of this compound in my formulation.

Possible Cause 1: High pH of the solution.

  • Troubleshooting Step: Measure the pH of your formulation. This compound is more stable in acidic environments. If the pH is neutral or basic, consider adjusting it to a lower pH using a suitable buffer system. Studies on the related compound atropine show maximum stability at a pH between 3 and 6.[4]

Possible Cause 2: Inappropriate storage temperature.

  • Troubleshooting Step: Elevated temperatures can accelerate degradation. Ensure that the this compound solution is stored at the recommended temperature. Kinetic studies on apoatropine have been conducted at elevated temperatures (80-100°C) to accelerate degradation for analytical purposes, indicating that lower temperatures would be preferable for storage.

Issue: Difficulty in separating apoatropine from its degradation products using HPLC.

Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Step: The degradation of apoatropine produces both acidic (atropic acid) and basic (tropine) compounds, which can make simultaneous separation challenging with conventional reversed-phase chromatography.[2]

    • Adjust Mobile Phase pH: Operating in an acidic mobile phase (pH 2-3) can neutralize the acidic degradants and keep the basic components protonated, potentially improving separation on a C18 column.[2]

    • Consider a Different Stationary Phase: A hydrophilic embedded RP18 column can be effective for separating both the polar and non-polar analytes in the degradation mixture.[2]

    • Gradient Elution: Employing a gradient elution with an increasing organic modifier concentration can help to resolve all components effectively.[2]

Quantitative Data

The following tables summarize the kinetic data for the degradation of apoatropine in aqueous solutions at different pH values and temperatures. The data is derived from a study by Lund and Waaler (1968).

Table 1: Sum of the Velocity Constants for the Hydrolysis (kH) and Hydration (kA) of Apoatropine at Various pH Values and Temperatures.

Temperature (°C)pH(kH + kA) x 10^5 (min⁻¹)
801.151.1
802.150.4
803.100.3
804.100.4
805.050.8
901.152.8
902.151.1
903.100.9
904.101.1
905.052.1
1001.156.9
1002.152.8
1003.102.3
1004.102.8
1005.055.3

Experimental Protocols

1. Forced Degradation Study (Stress Testing) of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M to 1 M hydrochloric acid.[7]

    • Incubate the solution at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[7]

    • Monitor the degradation over several time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with a suitable base before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M to 1 M sodium hydroxide.[7]

    • Follow the same incubation and monitoring procedure as for acid hydrolysis.

    • Neutralize the samples with a suitable acid before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%).[9]

    • Store the solution at room temperature and protect it from light.

    • Monitor the degradation at various time points.

  • Thermal Degradation:

    • Store solid this compound or a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at different time intervals to assess degradation.

  • Photolytic Degradation:

    • Expose a solution of this compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.[7]

    • Include a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the samples after a defined exposure period.

2. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Objective: To develop an HPLC method capable of resolving this compound, its potential degradation products (tropine, atropic acid), and other related substances.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. A hydrophilic embedded RP18 column may offer better separation of polar and non-polar analytes.[2]

  • Mobile Phase:

    • A common approach is to use a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • For separating acidic and basic degradation products, an acidic mobile phase (e.g., 20 mM phosphate buffer at pH 2.5) can be effective.[2]

  • Elution: A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often necessary to achieve a good resolution of all components within a reasonable run time.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm) where all compounds of interest show sufficient absorbance.[2]

Visualizations

Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine  Dehydration  (Basic Conditions) Apoatropine->Atropine Hydration Tropine Tropine Apoatropine->Tropine Hydrolysis Atropic_Acid Atropic Acid Apoatropine->Atropic_Acid Hydrolysis Belladonnine Belladonnine Apoatropine->Belladonnine Dimerization

Caption: Degradation Pathway of Atropine and Apoatropine.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Sample Prepare Apoatropine HCl Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep_Sample->Stress_Conditions Neutralize Neutralize/Quench Reaction Stress_Conditions->Neutralize Inject Inject Sample into HPLC Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peaks Detect->Quantify Identify Identify Degradation Products Quantify->Identify Kinetics Determine Degradation Kinetics Identify->Kinetics

Caption: Experimental Workflow for Stability Testing.

References

long-term storage conditions for apoatropine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for apoatropine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a refrigerator at temperatures between 2°C and 8°C. Some suppliers recommend storage at -20°C for maximum shelf life.[1] The container should be tightly sealed and stored in a dry, well-ventilated area.[2][3][4]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is light-sensitive. It is crucial to protect the compound from light by storing it in an opaque or amber-colored container.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Apoatropine is a primary degradation product of atropine, formed through dehydration, a reaction favored under basic conditions.[5][6] In aqueous solutions, apoatropine itself can be susceptible to hydrolysis, breaking down into tropine and atropic acid.[5]

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature may be acceptable for immediate experimental use, long-term storage at ambient temperatures is not recommended due to the potential for degradation. For extended storage, refrigeration is advised.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in water, alcohol, and ether. For analytical purposes, such as HPLC, mobile phases often consist of mixtures of acetonitrile and phosphate buffers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the sample.1. Prepare fresh solutions daily. 2. Ensure the pH of the solution is slightly acidic to minimize dehydration. 3. Check for and identify common degradation products like tropine and atropic acid.
Loss of potency or inconsistent results Improper storage leading to degradation.1. Verify that the compound has been stored at the recommended temperature and protected from light. 2. Perform a purity check of your stock material using a validated analytical method. 3. Consider qualifying a new batch of the compound if degradation is suspected.
Discoloration of the solid compound Exposure to light or contaminants.1. Discard the discolored material. 2. Ensure that storage containers are properly sealed and opaque. 3. Review handling procedures to prevent cross-contamination.
Incomplete dissolution Use of an inappropriate solvent or insufficient mixing.1. Confirm the solubility of this compound in the chosen solvent. 2. Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation with excessive heat.

Data Presentation

Illustrative Long-Term Stability Data for this compound

The following data is illustrative and based on general principles of stability testing for tropane alkaloids. Specific, publicly available long-term stability data for this compound is limited.

Storage ConditionTime PointPurity (%)Appearance
25°C / 60% RH 0 Months99.8White crystalline powder
3 Months98.5White crystalline powder
6 Months97.1Slight yellowish tint
40°C / 75% RH 0 Months99.8White crystalline powder
(Accelerated)1 Month96.2Yellowish powder
3 Months92.5Yellowish-brown powder
6 Months88.0Brownish powder
5°C 0 Months99.8White crystalline powder
6 Months99.7White crystalline powder
12 Months99.5White crystalline powder

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate apoatropine from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway Atropine Atropine Apoatropine_HCl This compound Atropine->Apoatropine_HCl Dehydration (Basic conditions) Tropine Tropine Atropine->Tropine Hydrolysis (Acidic conditions) Tropic_Acid Tropic Acid Atropine->Tropic_Acid Hydrolysis (Acidic conditions) Apoatropine_HCl->Tropine Hydrolysis Atropic_Acid Atropic Acid Apoatropine_HCl->Atropic_Acid Hydrolysis

Caption: Degradation pathway of atropine to apoatropine and subsequent hydrolysis products.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Assess Solution Preparation (Solvent, pH, Age) check_storage->check_solution Storage OK new_batch Qualify New Batch of Apoatropine HCl check_storage->new_batch Improper Storage purity_test Perform Purity Analysis (e.g., HPLC) check_solution->purity_test Preparation OK end Consistent Results check_solution->end Fresh Solution Prepared purity_test->new_batch Purity Below Spec purity_test->end Purity OK new_batch->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Synthesis of Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of apoatropine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the dehydration of atropine. This reaction is typically acid-catalyzed, with nitric acid being a commonly cited reagent.[1] The resulting apoatropine is then converted to its hydrochloride salt.

Q2: What are the main factors that affect the yield of this compound synthesis?

A2: The main factors influencing the yield are reaction temperature, the concentration of the acid catalyst, and the reaction time. Careful control of these parameters is crucial to favor the dehydration reaction over competing side reactions. The presence of water can also negatively impact the yield by promoting the hydrolysis of atropine.

Q3: What are the common by-products formed during the synthesis?

A3: The most common by-products are tropic acid and tropine, which result from the hydrolysis of the starting material, atropine. Another potential by-product is belladonnine, which can form from the dimerization of apoatropine.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[3][4][5] or Thin-Layer Chromatography (TLC). These methods allow for the quantification of the remaining atropine and the formed apoatropine, as well as the detection of major by-products.

Q5: What are the recommended purification methods for this compound?

A5: Purification of this compound can be achieved through recrystallization. The choice of solvent is critical for obtaining a high-purity product. Additionally, chromatographic techniques such as column chromatography can be employed for purification.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Apoatropine Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Increase the concentration of the dehydrating agent.
Hydrolysis of atropine.- Ensure anhydrous reaction conditions. - Use a non-aqueous solvent.
Formation of belladonnine.- Optimize reaction time and temperature to minimize dimerization of apoatropine. - Consider using a lower concentration of the starting material.
Presence of Significant Impurities Unreacted atropine.- Increase reaction time or temperature. - Optimize the stoichiometry of the dehydrating agent.
Tropic acid and tropine.- Minimize water content in the reaction mixture. - Purify the crude product using column chromatography or recrystallization.
Belladonnine.- Adjust reaction conditions (time, temperature) to disfavor dimerization. - Employ chromatographic purification to separate belladonnine from apoatropine.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize.- Ensure complete conversion to the hydrochloride salt. - Try different recrystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization.
Co-crystallization of impurities.- Perform multiple recrystallizations. - Utilize column chromatography for purification prior to the final crystallization.

Experimental Protocols

Recommended Starting Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yields.

Materials:

  • Atropine

  • Concentrated Nitric Acid (or another suitable dehydrating agent)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Hydrochloric acid (in a suitable solvent, e.g., isopropanol)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and recrystallization (e.g., dichloromethane, ethyl acetate, ethanol)

Procedure:

  • Dehydration of Atropine:

    • Dissolve atropine in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Slowly add a stoichiometric excess of concentrated nitric acid with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The optimal temperature and reaction time need to be determined experimentally.

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain crude apoatropine.

  • Formation of Hydrochloride Salt and Purification:

    • Dissolve the crude apoatropine in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of this compound is complete.

    • Collect the precipitate by filtration and wash with a small amount of cold solvent.

    • Recrystallize the crude this compound from a suitable solvent or solvent mixture to obtain the pure product.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis

Parameter Effect on Yield Considerations
Temperature Increasing temperature generally increases the reaction rate but may also promote the formation of by-products like belladonnine.Careful optimization is required to find the optimal temperature that maximizes apoatropine formation while minimizing side reactions.
Acid Concentration Higher acid concentration can increase the rate of dehydration.Excessive acid concentration may lead to degradation of the product. Stoichiometry should be optimized.
Reaction Time Longer reaction times can lead to higher conversion of atropine.Prolonged reaction times may also increase the formation of degradation and dimerization products. The reaction should be monitored and stopped once the maximum yield of apoatropine is achieved.
Solvent Anhydrous, non-protic solvents are preferred.The presence of water will promote the hydrolysis of atropine to tropic acid and tropine, significantly reducing the yield.

Visualizations

Synthesis_Pathway Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (+ H⁺, - H₂O) Apoatropine_HCl This compound Apoatropine->Apoatropine_HCl + HCl

Caption: Synthesis pathway of this compound from atropine.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration Tropic_Acid Tropic Acid + Tropine Atropine->Tropic_Acid Hydrolysis (+ H₂O) Belladonnine Belladonnine Apoatropine->Belladonnine Dimerization

Caption: Competing side reactions in apoatropine synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, [Acid]) Incomplete->Optimize_Conditions Analyze_Byproducts Analyze By-products (HPLC/MS) Complete->Analyze_Byproducts Optimize_Conditions->Start Hydrolysis_Products Hydrolysis Products (Tropic Acid, Tropine) Analyze_Byproducts->Hydrolysis_Products Dimerization_Product Dimerization Product (Belladonnine) Analyze_Byproducts->Dimerization_Product Use_Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Products->Use_Anhydrous_Conditions Adjust_Reaction_Parameters Adjust Reaction Parameters (Time, Temp, Concentration) Dimerization_Product->Adjust_Reaction_Parameters Purification Optimize Purification (Recrystallization, Chromatography) Use_Anhydrous_Conditions->Purification Adjust_Reaction_Parameters->Purification End Improved Yield / Purity Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Isolating Apoatropine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation of apoatropine from natural sources. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is apoatropine and where is it found?

A1: Apoatropine is a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), and various Datura species.[1] It often co-exists with other, more abundant tropane alkaloids like atropine, hyoscyamine, and scopolamine.[1] Chemically, it is an ester formed from tropine and atropic acid.[2]

Q2: Is apoatropine a primary or secondary product in plant extracts?

A2: Apoatropine can be both. It is found as a natural constituent in plants, but it is also recognized as a primary degradation product of atropine.[1][3] During extraction and analysis, atropine can dehydrate (lose a water molecule) to form apoatropine, especially under basic conditions or when exposed to heat.[1][4]

Q3: What are the main challenges in isolating apoatropine?

A3: The primary challenges include:

  • Chemical Instability: Apoatropine is susceptible to degradation, primarily through hydrolysis of its ester bond.[1] It can also be inadvertently formed from atropine during the isolation process, complicating efforts to isolate the naturally occurring compound.[1][4]

  • Co-isolation with Structurally Similar Alkaloids: Apoatropine is always present in a complex mixture with other tropane alkaloids, making its selective separation difficult.[1]

  • Low Natural Abundance: Apoatropine is typically a minor component compared to atropine and scopolamine, making it difficult to isolate in large quantities.[5][6]

Q4: What analytical techniques are suitable for identifying and quantifying apoatropine?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the analysis of apoatropine and other tropane alkaloids.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but caution is required due to the thermal instability of apoatropine, which can lead to its formation from atropine in the hot injector port.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of Apoatropine
Possible Cause Troubleshooting Step
Degradation during extraction. Apoatropine is prone to hydrolysis, especially under neutral to basic conditions.[2][10] Maintain a slightly acidic pH during aqueous extraction steps to improve stability.[10] Avoid excessive heat throughout the extraction process.
Inefficient initial extraction. The choice of solvent is critical. A common solvent system for tropane alkaloids is a mixture of chloroform, methanol, and ammonia.[11] Ultrasound-assisted extraction can improve efficiency.[10]
Loss during purification. Apoatropine may be lost during chromatographic steps if the conditions are not optimized. Use a validated HPLC method for separation from other alkaloids.[9] Consider counter-current chromatography for complex mixtures to minimize irreversible adsorption.[5]
Low natural concentration in the plant material. The concentration of apoatropine can vary depending on the plant species, part of the plant used, and growing conditions.[12] It may be necessary to process a larger amount of starting material.
Issue 2: Contamination of Apoatropine Isolate with Atropine
Possible Cause Troubleshooting Step
Incomplete chromatographic separation. Atropine and apoatropine are structurally similar. Optimize the HPLC mobile phase and column to achieve baseline separation. A reversed-phase C18 column with a suitable buffer system is often effective.[9]
Formation of apoatropine from atropine during analysis. If using GC-MS, high inlet temperatures can cause the dehydration of atropine to apoatropine.[4] Lower the injector temperature or use a derivatization method to improve the thermal stability of atropine. Alternatively, rely on LC-MS for quantification.
Issue 3: Presence of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step
Hydrolysis of apoatropine. The primary degradation products of apoatropine are tropine and atropic acid.[1] Use LC-MS to identify these impurities. To prevent their formation, ensure all solvents are anhydrous where appropriate and maintain acidic conditions during aqueous manipulations.
Dimerization of apoatropine. Under certain conditions, apoatropine can dimerize to form belladonnine.[2] This is another potential impurity to monitor for, particularly if the isolation process involves prolonged storage or harsh conditions.
Co-extraction of other minor alkaloids. Solanaceae plants contain a wide array of tropane alkaloids. Extensive chromatographic purification, potentially involving multiple techniques (e.g., preparative HPLC followed by counter-current chromatography), may be necessary to achieve high purity.

Quantitative Data

Specific quantitative data for the yield of apoatropine from natural sources is scarce in the literature, likely due to its status as a minor alkaloid and a degradation product of atropine. However, data for the more abundant tropane alkaloids can provide a general indication of the expected alkaloid content in the plant material.

Alkaloid Plant Source Extraction/Analysis Method Reported Yield/Concentration Citation
AtropineAtropa belladonnaNot specified~3 mg/kg of raw plant material[1]
Total Alkaloids (as Atropine)Datura stramoniumChloroform:Methanol:Ammonia Extraction1.25% w/w of extract from 20g of powder[3]
AtropineAtropa belladonnaModified Bubble Column Extraction with Ultrasonic Bath6.31% - 6.81% of extracted material[4][13]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of Tropane Alkaloids

This protocol is a general method for extracting total tropane alkaloids, including apoatropine, from plant material.

  • Sample Preparation: Dry the plant material (e.g., leaves of Atropa belladonna) and grind it into a fine powder.

  • Alkalinization: Moisten the powdered plant material with an aqueous solution of sodium carbonate. This converts the alkaloid salts present in the plant into their free base form.[12]

  • Extraction: Extract the alkalinized powder with a non-polar organic solvent such as ether or benzene.[12] This will dissolve the free base alkaloids.

  • Acidic Wash: Transfer the organic extract to a separatory funnel and wash it with a dilute solution of acetic acid. The alkaloids will move into the acidic aqueous layer as their more soluble salt forms, leaving non-alkaloidal impurities in the organic layer.[12]

  • Removal of Pigments: The acidic aqueous layer can be washed with a fresh portion of ether to remove chlorophyll and other pigments.

  • Re-alkalinization and Re-extraction: Make the acidic aqueous solution basic again with sodium carbonate. This will precipitate the alkaloids as free bases. Extract the alkaloids back into an organic solvent like ether or chloroform.[12]

  • Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach to separating apoatropine from other tropane alkaloids.

  • Sample Preparation: Dissolve the crude alkaloid extract obtained from Protocol 1 in the HPLC mobile phase.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often effective. The pH of the mobile phase should be carefully controlled to optimize the separation of the basic alkaloids.[9]

    • Detection: UV detection at a wavelength of around 210-220 nm is suitable for tropane alkaloids.

  • Injection and Elution: Inject the sample onto the column and run the gradient program. Collect fractions corresponding to the apoatropine peak, which can be identified by comparing the retention time with that of a pure standard.

  • Post-purification: Combine the fractions containing pure apoatropine and evaporate the solvent to obtain the isolated compound.

Visualizations

experimental_workflow plant_material Powdered Plant Material (e.g., Atropa belladonna) alkalinization Alkalinization (Sodium Carbonate Solution) plant_material->alkalinization extraction Organic Solvent Extraction (Ether/Benzene) alkalinization->extraction acid_wash Acidic Wash (Dilute Acetic Acid) extraction->acid_wash re_alkalinization Re-alkalinization & Re-extraction (Sodium Carbonate & Ether/Chloroform) acid_wash->re_alkalinization crude_extract Crude Alkaloid Extract re_alkalinization->crude_extract hplc HPLC Purification (Reversed-Phase C18) crude_extract->hplc isolated_apoatropine Isolated Apoatropine hplc->isolated_apoatropine

Caption: General workflow for the isolation of apoatropine.

degradation_pathway Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (Heat or Basic pH) Tropine Tropine Apoatropine->Tropine Hydrolysis Atropic_Acid Atropic Acid Apoatropine->Atropic_Acid Hydrolysis Belladonnine Belladonnine Apoatropine->Belladonnine Dimerization

Caption: Degradation pathways of atropine and apoatropine.

References

Validation & Comparative

In Vitro Efficacy of Apoatropine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of apoatropine hydrochloride and other established anticholinergic agents. Due to the limited availability of specific quantitative in vitro efficacy data for this compound in publicly accessible literature, this document focuses on a detailed comparison of well-characterized alternatives: atropine, scopolamine, and ipratropium bromide. The information presented is intended to serve as a valuable resource for researchers engaged in the study of muscarinic receptor antagonists.

Executive Summary

Apoatropine is a tropane alkaloid and a dehydration product of atropine. While it is recognized as an anticholinergic agent, specific in vitro binding affinities (Ki) and functional potencies (IC50) at muscarinic acetylcholine receptor subtypes (M1-M5) are not widely documented in the available scientific literature. In contrast, extensive in vitro data exists for atropine, scopolamine, and ipratropium bromide, demonstrating their potent antagonism at these receptors. This guide summarizes this comparative data, details the experimental protocols used to generate it, and illustrates the key signaling pathways involved.

Comparative In Vitro Efficacy of Muscarinic Antagonists

The efficacy of muscarinic antagonists is primarily determined by their binding affinity to the receptor (Ki) and their ability to inhibit agonist-induced functional responses (IC50). The following tables summarize the in vitro data for atropine, scopolamine, and ipratropium bromide across the five muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki) in nM
CompoundM1 Receptor (nM)M2 Receptor (nM)M3 Receptor (nM)M4 Receptor (nM)M5 Receptor (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Atropine 0.6 - 1.27[1][2]3.24[1]2.21 - 4.16[1]0.77 - 2.38[1]2.84 - 3.39[1]
Scopolamine 0.83[3]5.3[3]0.34[3]0.38[3]0.34[3]
Ipratropium Bromide 0.5 - 2.9[4][5]2.0 - 3.6[4][5]1.7 - 3.6[4][5]Data not availableData not available
Table 2: Functional Antagonist Potency (IC50) in nM
CompoundAssay TypeM1 Receptor (nM)M2 Receptor (nM)M3 Receptor (nM)M4 Receptor (nM)M5 Receptor (nM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Atropine Calcium Mobilization2.22[1]4.32[1]4.16[1]2.38[1]3.39[1]
Scopolamine Calcium Mobilization55.3[6][7]----
Ipratropium Bromide Calcium Mobilization5.9[8]2.0[4]1.7[4]--

Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions, such as the radioligand used, cell type, and tissue preparation. The data presented here represents a range of reported values to provide a comprehensive overview.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of muscarinic receptor antagonists.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]NMS), [³H]-pirenzepine).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A control group with only the radioligand and a non-specific binding group with an excess of a known non-labeled antagonist (e.g., atropine) are also included.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay (for IC50 Determination)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic receptor agonist. This is particularly relevant for M1, M3, and M5 receptors, which couple to the Gq signaling pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).[10][11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[10]

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microplate reader with automated liquid handling.[12]

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 30-60 minutes at 37°C).[13]

  • Compound Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader.[12] The instrument will inject a fixed concentration of the agonist into each well and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to inhibit this response is quantified. The IC50 value is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.[8]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for validating the efficacy of a muscarinic receptor antagonist.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Muscarinic Receptor (M1, M3, M5) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse Leads to PKC->CellularResponse Leads to ACh Acetylcholine (Agonist) ACh->Receptor Binds to Antagonist Apoatropine HCl (Antagonist) Antagonist->Receptor Blocks Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Muscarinic Receptor (M2, M4) Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse Leads to ACh Acetylcholine (Agonist) ACh->Receptor Binds to Antagonist Apoatropine HCl (Antagonist) Antagonist->Receptor Blocks Experimental_Workflow cluster_workflow In Vitro Antagonist Efficacy Workflow start Start: Select Muscarinic Receptor Subtype binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay determine_ki Determine Ki Value (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 Value (Functional Potency) functional_assay->determine_ic50 compare Compare with Alternative Antagonists determine_ki->compare determine_ic50->compare end End: Efficacy Profile compare->end

References

A Comparative Pharmacological Guide: Apoatropine Hydrochloride vs. Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of apoatropine hydrochloride and atropine. While both are tropane alkaloids with anticholinergic properties, this document aims to delineate their known differences and similarities based on available experimental data. This comparison focuses on their mechanism of action, receptor binding affinities, physiological effects, and toxicity.

Mechanism of Action

Both this compound and atropine exert their primary pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in the central nervous system.[2] By blocking these receptors, both compounds inhibit the "rest and digest" functions of the parasympathetic nervous system.[3]

Atropine is a well-characterized non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) with relatively high affinity.[2][3] This lack of selectivity is responsible for its wide range of physiological effects and potential side effects.[4]

Apoatropine , being a derivative and degradation product of atropine, is also recognized as an anticholinergic agent.[5] However, detailed information regarding its binding profile and selectivity for the different muscarinic receptor subtypes is not as extensively documented in publicly available literature.

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[6]

Data Presentation: Receptor Binding Affinities
CompoundReceptor SubtypeKi (nM)pA2Reference(s)
Atropine M10.25 - 28.7 - 9.6[7]
M2~19.75[8][9]
M3~1-[2]
M4~1-[2]
M5~1-[2]
This compound M1-M5Data not availableData not available

Note: The Ki and pA2 values for atropine can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used. The table presents a range of reported values to reflect this variability. The lack of available data for this compound's binding affinity to muscarinic receptors is a significant knowledge gap that prevents a direct quantitative comparison.

Pharmacological Effects

The non-selective muscarinic antagonism of atropine leads to a wide array of physiological effects. Apoatropine is expected to produce a similar spectrum of effects, though potency and duration may differ.

Data Presentation: Comparative Physiological Effects
Physiological EffectAtropineThis compoundReference(s)
Cardiovascular Tachycardia (increased heart rate) by blocking M2 receptors on the sinoatrial node.[3][10]Expected to cause tachycardia.[3]
Ocular Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking M3 receptors in the iris sphincter and ciliary muscle.[2][3]Expected to cause mydriasis and cycloplegia.[5]
Gastrointestinal Reduced motility and secretions by blocking M3 receptors in the gut.[3]Expected to reduce gastrointestinal motility.[5]
Secretions Reduced salivation, lacrimation, and sweating.[3]Expected to reduce secretions.[5]
Central Nervous System Can cause excitement, confusion, and delirium at higher doses.[3]Effects on the CNS are not well-documented but are expected to be similar to atropine.[5]

Toxicity

Toxicity is a critical aspect of any pharmacologically active compound. The LD50 (median lethal dose) is a common measure of acute toxicity.

Data Presentation: Acute Toxicity
CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Atropine RatOral500 mg/kg[11]
MouseOral75 mg/kg[11]
This compound RatOral5 - 50 mg/kg (estimated)[12]

One source suggests that apoatropine is approximately 20 times more toxic than atropine, a claim supported by the estimated oral LD50 in rats.[5][12] However, more definitive studies are needed to confirm this ratio.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of atropine and this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing a single subtype of human muscarinic receptor.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (atropine, this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (atropine or this compound). A set of wells containing only the radioligand and membranes serves as the total binding control. Another set containing the radioligand, membranes, and a high concentration of a known muscarinic antagonist (e.g., atropine) is used to determine non-specific binding.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for pA2 Determination

This functional assay measures the potency of an antagonist by its ability to shift the dose-response curve of an agonist.

Objective: To determine the pA2 value of atropine and this compound on a functional response mediated by muscarinic receptors (e.g., smooth muscle contraction).

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, which is rich in M3 receptors).

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Antagonist (atropine or this compound).

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined period.

  • Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis: Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis. The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6][13]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Atropine and apoatropine, as muscarinic antagonists, block the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The specific downstream effects depend on the G-protein to which the receptor subtype is coupled.

Muscarinic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates mAChR2 Muscarinic Receptor (M2, M4) ACh->mAChR2 Binds & Activates Antagonist Atropine / Apoatropine Antagonist->mAChR Blocks Antagonist->mAChR2 Blocks Gq Gq/11 mAChR->Gq Activates Gi Gi/o mAChR2->Gi Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibits Activation Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Response2 Schild Analysis Workflow Start Start: Isolated Tissue Preparation Control Generate Control Agonist Concentration-Response Curve Start->Control EC50_Control Determine Agonist EC50 (Control) Control->EC50_Control Incubate Incubate Tissue with Fixed Antagonist Concentration EC50_Control->Incubate Agonist_Antagonist Generate Agonist Concentration-Response Curve in Presence of Antagonist Incubate->Agonist_Antagonist EC50_Antagonist Determine Agonist EC50 (Antagonist) Agonist_Antagonist->EC50_Antagonist Calculate_DR Calculate Dose Ratio (DR) EC50_Antagonist->Calculate_DR Repeat Repeat with Different Antagonist Concentrations Calculate_DR->Repeat Repeat->Incubate Next Concentration Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Repeat->Schild_Plot All Concentrations Tested pA2 Determine pA2 Value Schild_Plot->pA2

References

Comparative Analysis of Apoatropine and Scopolamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological, pharmacokinetic, and toxicological properties of the tropane alkaloids apoatropine and scopolamine, intended to provide researchers, scientists, and drug development professionals with a detailed comparative analysis. This guide synthesizes available experimental data to facilitate an objective evaluation of these two compounds.

Introduction

Apoatropine and scopolamine are both tropane alkaloids, a class of naturally occurring compounds known for their anticholinergic properties. While scopolamine is a well-established and clinically utilized medication, apoatropine, a dehydration product of atropine, is less extensively studied. This guide aims to provide a comparative analysis of these two molecules, summarizing their known attributes and highlighting areas where further research is needed.

Chemical Structure and Properties

Apoatropine and scopolamine share a common tropane core structure but differ in their side chains, which accounts for their distinct pharmacological profiles.

FeatureApoatropineScopolamine
Chemical Formula C₁₇H₂₁NO₂C₁₇H₂₁NO₄
Molar Mass 271.35 g/mol 303.35 g/mol
Synonyms Atropamine, ApohyoscyamineHyoscine
Source Dehydration product of atropine, found in some Solanaceae plants.[1]Found in plants of the Solanaceae family.[2]

Mechanism of Action

Both apoatropine and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a wide range of physiological functions, and their blockade leads to the characteristic anticholinergic effects.

Scopolamine is a non-selective muscarinic antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5)[2]. This non-selectivity contributes to its broad range of effects, including its antiemetic, sedative, and amnesic properties.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors that both apoatropine and scopolamine antagonize.

Muscarinic_Signaling cluster_cell Cell Membrane cluster_antagonists Antagonists ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M2, M3, M4, M5) ACh->mAChR Binds to G_Protein G-protein mAChR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Scopolamine Scopolamine Scopolamine->mAChR Blocks Apoatropine Apoatropine Apoatropine->mAChR Blocks

Figure 1: General signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of scopolamine and apoatropine.

Pharmacokinetics

The pharmacokinetic profiles of scopolamine are well-documented, while data for apoatropine is scarce.

ParameterApoatropineScopolamine
Bioavailability Data not availableOral: 10.7-48.2%[3][4], Transdermal: High
Time to Peak Plasma Concentration Data not availableOral: ~23.5 min[5]
Elimination Half-life Data not available4.5 ± 1.7 hours[3][4]
Metabolism Data not availablePrimarily hepatic (CYP3A4)[2]
Excretion Data not availableRenal[2]

Pharmacodynamics and Clinical Applications

Scopolamine has a range of clinical applications, primarily for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery[2]. It is also used to reduce salivary and respiratory secretions. Its central nervous system effects, including sedation and amnesia, are more pronounced than those of atropine[6].

Apoatropine's clinical applications have not been established due to a lack of research. As an anticholinergic, it is expected to produce effects such as mydriasis (pupil dilation), tachycardia (increased heart rate), and reduced secretions. One source suggests it has antispasmodic properties.

Toxicology

A notable difference between the two compounds lies in their reported toxicity.

CompoundLD₅₀ (Oral, Mouse)Notes
Apoatropine 160 mg/kgStated to be 20 times more toxic than atropine.[7]
Atropine 5-50 mg/kg (estimated)[8]For comparison, as apoatropine's toxicity is referenced against it.
Scopolamine Data not available in direct comparison
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination

The determination of the median lethal dose (LD₅₀) is a common method to assess the acute toxicity of a substance. A general protocol, such as the Up-and-Down Procedure (UDP), is often employed.

LD50_Protocol start Start dose1 Administer initial dose to a single animal start->dose1 observe1 Observe for signs of toxicity and mortality (e.g., 24-48 hours) dose1->observe1 outcome1 Outcome? observe1->outcome1 survived Survived outcome1->survived died Died outcome1->died increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose continue_testing Continue testing on new animals until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 using statistical methods (e.g., maximum likelihood) continue_testing->calculate_ld50 end End calculate_ld50->end

Figure 2: A simplified workflow for an Up-and-Down Procedure for LD₅₀ determination.

Methodology:

  • Animal Selection: A small number of animals (e.g., mice or rats) of a single sex are typically used.

  • Dosing: A single animal is dosed at a level estimated to be near the LD₅₀.

  • Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose is decreased.

  • Iteration: This process is continued until a specified number of animals have been tested or other stopping criteria are met.

  • Calculation: The LD₅₀ is then calculated using statistical methods, such as the maximum likelihood method.

Comparative Summary

FeatureApoatropineScopolamine
Mechanism of Action Anticholinergic (Muscarinic Antagonist)Non-selective Muscarinic Antagonist (M1-M5)[2]
Potency Potentially higher than atropinePotent, with significant CNS effects[6]
Clinical Applications Not establishedMotion sickness, PONV, reduction of secretions[2]
Pharmacokinetics Poorly characterizedWell-characterized with variable oral bioavailability[3][4]
Toxicity Reportedly high (20x atropine)[7]Dose-dependent, includes CNS effects
Research Status LimitedExtensively studied and clinically used

Conclusion and Future Directions

This comparative analysis highlights the significant gaps in our understanding of apoatropine's pharmacology and toxicology, especially in direct comparison to scopolamine. While both are tropane alkaloids with anticholinergic properties, the available data suggests that apoatropine may possess significantly higher toxicity.

For researchers and drug development professionals, the following areas warrant further investigation:

  • Muscarinic Receptor Subtype Affinity: Determining the binding profile of apoatropine to the M1-M5 receptor subtypes is crucial for understanding its specific pharmacological effects and potential therapeutic applications.

  • In Vivo Pharmacokinetics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion of apoatropine to assess its bioavailability and dosing requirements.

  • Comparative Efficacy and Safety Studies: Direct, head-to-head in vivo studies comparing the therapeutic and adverse effects of apoatropine and scopolamine are essential for a complete understanding of their relative profiles.

The potent nature of apoatropine, as suggested by preliminary toxicity data, underscores the importance of further research to fully characterize its properties and evaluate any potential clinical relevance.

References

comparing analytical methods for tropane alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical methods for the determination of tropane alkaloids, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various analytical techniques, supported by experimental data, detailed protocols, and workflow visualizations.

Introduction to Tropane Alkaloids

Tropane alkaloids (TAs) are a class of over 200 naturally occurring secondary metabolites produced by various plants, most notably from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium)[1][2]. Their presence in the food chain, often due to accidental contamination of crops like cereals, leafy vegetables, and herbal teas, poses a significant food safety concern[3][4][5][6]. The most commonly monitored TAs are atropine and scopolamine, which are known for their anticholinergic activity and potential toxicity at higher doses[7][8]. Consequently, regulatory bodies have established maximum permissible levels for these compounds in various food products, necessitating sensitive and reliable analytical methods for their detection and quantification[2][4].

This guide compares the most prevalent analytical techniques used for TA analysis: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Sample Preparation: A Critical First Step

The complexity of food and plant matrices makes sample preparation a crucial and often challenging step in TA analysis[1]. The choice of method depends on the matrix and the analytical technique to be used. Common approaches include:

  • Solid-Liquid Extraction (SLE): This is a widely used traditional method, often employing acidified water or organic solvents like methanol or ethanol[9].

  • Solid-Phase Extraction (SPE): Used for cleanup after initial extraction, SPE helps in removing interfering matrix components and concentrating the analytes[9].

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for its simplicity and efficiency. It involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step[7][10]. Miniaturized versions (µ-QuEChERS) have also been developed to reduce solvent consumption[2][11].

The following diagram illustrates a general workflow for sample preparation before chromatographic analysis.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Food/Plant Sample (e.g., Cereals, Vegetables) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Extraction Extraction (SLE, QuEChERS) Homogenize->Extraction Cleanup Extract Cleanup (SPE, d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Analysis Chromatographic Analysis (LC-MS/MS, GC-MS, HPTLC) Final_Extract->Analysis

Caption: General workflow for tropane alkaloid sample preparation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), is currently the most widely used and powerful technique for TA analysis. It offers high sensitivity, selectivity, and the ability to analyze a wide range of TAs simultaneously[1][12].

Performance Characteristics

HPLC-MS/MS methods provide low limits of detection (LOD) and quantification (LOQ), making them suitable for enforcing regulatory limits in food and feed. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance resolution and reduce analysis time[7][10].

ParameterAtropineScopolamineAnisodamineHomatropineReference
LOQ (µg/kg) 0.6251.251.250.625[7]
LOQ (ng/g) 2.32.2--[2]
Recovery (%) 74-11374-11374-11374-113[7]
Recovery (%) 90-10093-95--[11]
Repeatability (RSDr %) <15<15<15<15[10]
Inter-day Precision (RSDR %) <19<19<19<19[10]
Experimental Protocol: µ-QuEChERS and HPLC-MS/MS for Leafy Vegetables

This protocol is adapted from a study on the determination of atropine and scopolamine in leafy vegetables[2][11].

  • Sample Preparation (µ-QuEChERS):

    • Weigh 0.1 g of lyophilized and homogenized sample into a 2 mL centrifuge tube.

    • Add 0.5 mL of water to hydrate the sample.

    • Add 1 mL of acetonitrile (ACN) containing 1% acetic acid.

    • Add QuEChERS salts (400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate, 50 mg disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube containing d-SPE cleanup salts (150 mg MgSO₄, 50 mg PSA).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the final supernatant through a 0.22 µm filter before injection.

  • HPLC-MS/MS Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) methanol[13].

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Workflow Diagram: HPLC-MS/MS Analysis

G cluster_0 Sample Prep (µ-QuEChERS) cluster_1 Instrumental Analysis Sample 0.1g Lyophilized Sample Hydrate Add 0.5mL H₂O Sample->Hydrate Extract Add 1mL ACN (1% HAc) + QuEChERS Salts Hydrate->Extract Centrifuge1 Vortex & Centrifuge Extract->Centrifuge1 Cleanup d-SPE Cleanup (MgSO₄ + PSA) Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for TA analysis using µ-QuEChERS and HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for TA analysis. Many TAs are sufficiently volatile for direct GC separation without derivatization[9]. It offers excellent separation efficiency and definitive identification through mass spectral libraries.

Performance Characteristics

GC-MS methods are well-established and provide good sensitivity and selectivity. They are particularly useful for volatile and thermally stable TAs. However, less volatile or thermally labile TAs may require derivatization.

ParameterAtropineScopolamineReference
LOD (µg/kg) 0.10.1[9] (general capability)
LOQ (µg/kg) 0.30.3[9] (general capability)
Recovery (%) 85-11085-110[8] (general capability)
Precision (RSD %) <15<15[8] (general capability)
Experimental Protocol: SLE and GC-MS for Plant Material

This is a general protocol based on common procedures for plant material[8][9].

  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1 g of dried, powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Extract using an ultrasonic bath for 30 minutes.

    • Filter the extract.

    • Evaporate the solvent to dryness under reduced pressure.

    • Re-dissolve the residue in 5 mL of 2% HCl.

    • Wash the acidic solution with 3 x 10 mL of chloroform to remove non-basic compounds.

    • Adjust the aqueous phase to pH 9-10 with ammonium hydroxide.

    • Extract the alkaloids with 3 x 10 mL of chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

    • Reconstitute the final residue in 1 mL of methanol for injection.

  • GC-MS Conditions:

    • Column: Capillary column such as a DB-5ms or HP-5ms.

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at ~100°C, ramp up to ~300°C.

    • Carrier Gas: Helium.

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Workflow Diagram: GC-MS Analysis

G cluster_0 Sample Prep (SLE & LLE) cluster_1 Instrumental Analysis Sample 1g Powdered Sample Extract Ultrasonic Extraction (Methanol) Sample->Extract Acidify Acid/Base Partitioning (HCl/NH₄OH) Extract->Acidify LLE Liquid-Liquid Extraction (Chloroform) Acidify->LLE Evap Evaporate & Reconstitute LLE->Evap GC GC Separation (e.g., DB-5ms) Evap->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for TA analysis using SLE, LLE, and GC-MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low cost, and minimal solvent consumption[14]. It is often used for screening and quality control of plant materials.

Performance Characteristics

While generally less sensitive than LC-MS/MS or GC-MS, modern HPTLC methods can achieve quantification limits suitable for certain applications. Densitometric scanning is used for quantification.

ParameterAtropineScopolamineReference
LOD (µ g/spot ) 0.891.12[14]
LOQ (µ g/spot ) 2.823.42[14]
Linearity Range (µg) 2.6-263.0-30[14]
Correlation (R) 0.99230.9980[14]
Experimental Protocol: HPTLC for Datura innoxia Extracts

This protocol is based on a study comparing extraction methods for TAs from Datura innoxia[14].

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh 0.5 g of dried herb into a flask.

    • Add 10 mL of 1% aqueous acetic acid.

    • Perform ultrasound-assisted extraction (USAE) at 60°C for 30 minutes.

    • Filter the extract.

    • Purify the crude extract using liquid-liquid extraction (LLE): alkalinize the aqueous extract to pH 12 and extract with dichloromethane.

    • Evaporate the organic solvent and reconstitute in a suitable solvent for application.

  • HPTLC Conditions:

    • Plate: HPTLC plates pre-coated with silica gel 60 F254.

    • Application: Apply standards and samples as bands using an automatic applicator.

    • Mobile Phase: Methanol–acetone–aqueous ammonia (5:4.5:0.5, v/v/v).

    • Development: Develop the plate in a horizontal chamber.

    • Detection: View under UV light (254 nm and 366 nm) after drying. For quantification, use a densitometric scanner.

Workflow Diagram: HPTLC Analysis

G cluster_0 Sample Prep (USAE) cluster_1 HPTLC Analysis Sample 0.5g Dried Herb Extract Ultrasound Extraction (Aqueous Acetic Acid) Sample->Extract Purify LLE Purification Extract->Purify Apply Sample Application on HPTLC Plate Purify->Apply Develop Chromatogram Development Apply->Develop Detect Detection (UV) & Densitometry Develop->Detect

Caption: Workflow for TA analysis using USAE and HPTLC.

Comparison Summary

FeatureHPLC-MS/MSGC-MSHPTLC
Sensitivity Very HighHighModerate
Selectivity Very HighHighModerate
Throughput Moderate (sequential)Moderate (sequential)High (parallel)
Cost HighHighLow
Versatility Broad applicabilityGood for volatile analytesBest for screening/QA
Ease of Use ComplexModerately ComplexRelatively Simple
Confirmation High (MS/MS spectra)High (MS spectra)Moderate (Rf, spectra)

Conclusion

The choice of analytical method for tropane alkaloids depends on the specific application, required sensitivity, available resources, and the nature of the sample matrix.

  • HPLC-MS/MS stands out as the gold standard for trace-level quantification in complex matrices like food, offering unparalleled sensitivity and selectivity necessary to meet stringent regulatory limits[11][15].

  • GC-MS is a robust and reliable alternative, particularly for quality control of plant raw materials where TA concentrations are higher[9][12].

  • HPTLC serves as a valuable, cost-effective tool for rapid screening of numerous samples, making it ideal for initial quality assessment of herbal products[14].

Recent advancements continue to improve these methods, with a trend towards faster, more sensitive, and greener techniques, such as the use of UHPLC and miniaturized sample preparation methods like µ-QuEChERS[1][2].

References

A Validated UHPLC Method for Apoatropine Hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of apoatropine hydrochloride against traditional High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to assist in the selection of the most efficient and effective analytical methodology.

Apoatropine, a tropane alkaloid, is a known impurity and degradation product of atropine.[1][2][3] Its accurate quantification is crucial for the quality control of pharmaceutical products containing atropine. A novel UHPLC method has been developed and validated that demonstrates significant improvements in speed and efficiency over the traditional HPLC compendial methodology.[4][5]

Comparative Analysis of UHPLC and HPLC Methods

The primary advantage of the validated UHPLC method lies in its significantly reduced analysis time and enhanced selectivity compared to the standard HPLC method. While the compendial HPLC method can take over 25 minutes to elute apoatropine HCl, the UHPLC method achieves this in just 3 minutes.[4][6] This rapid analysis time allows for higher sample throughput and more efficient quality control processes.

Performance Data Comparison
ParameterValidated UHPLC MethodTraditional HPLC Method
Retention Time for Apoatropine HCl 3 minutes[4]25.9 - 26 minutes[4][6][7]
Total Run Time 8 minutes (for atropine and major impurities)[4][5]40 - 70 minutes[4][6][8]
Separation Efficiency Enhanced selectivity and resolution[4][5]Adequate, but with longer run times[6]

UHPLC Method Validation Summary

The UHPLC method was validated according to the United States Pharmacopeia (USP) <1225> guidelines, covering specificity, limit of quantitation (LOQ), limit of detection (LOD), linearity, precision, and accuracy.[4][6]

Validation ParameterResult
Linearity (Concentration Range) 50 µg/mL to 250 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[4][5]
Limit of Detection (LOD) 3.9 µg/mL[4][5]
Limit of Quantitation (LOQ) 13.1 µg/mL[4][5]
Specificity The method is able to separate apoatropine HCl from atropine and other related impurities and degradants such as tropic acid and atropic acid.[4][6]
Precision & Accuracy The method was found to be precise and accurate over the specified range.[4][6]
Ruggedness Testing with multiple analysts and instruments demonstrated the method is rugged.[4]

Experimental Protocols

Validated UHPLC Method
  • Instrumentation: Waters Acquity UHPLC System[4]

  • Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 × 100 mm[4][5]

  • Mobile Phase:

    • Solvent A: 0.1% H₃PO₄ in water[4][5]

    • Solvent B: 0.1% H₃PO₄ in 90% Acetonitrile and 10% water[4][5]

  • Elution: Gradient[4][5]

  • Flow Rate: Not specified in the provided results.

  • Column Temperature: Not specified in the provided results.

  • Detection: UV detector (wavelength not specified in the provided results)[4]

Traditional HPLC Method
  • Instrumentation: Waters Alliance 2695 HPLC with 2489 UV/Visible detector[4][6]

  • Column: C18, 4.6 × 250 mm, 5-micron, 80A[4][6]

  • Column Temperature: 25°C[4][6]

UHPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the UHPLC method for this compound, as per USP <1225> guidelines.

UHPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (USP <1225>) cluster_2 Application A UHPLC Method Optimization B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Ruggedness A->H I Routine Analysis of Apoatropine HCl B->I C->I D->I E->I F->I G->I H->I

Caption: Workflow for the validation of the UHPLC method.

Alternative Analytical Methods

While UHPLC and HPLC are the most common chromatographic techniques for the analysis of apoatropine and related tropane alkaloids, other methods have also been employed for this class of compounds. These include:

  • Gas Chromatography (GC): Can be used for the analysis of tropane alkaloids.[9][10]

  • Capillary Electrophoresis (CE): Offers an alternative with high efficiency and reduced solvent consumption.[9][11]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative or semi-quantitative method.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, particularly for complex matrices.[12][13]

The choice of method depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. However, for routine quality control of this compound in pharmaceutical products, the validated UHPLC method presented offers a compelling combination of speed, efficiency, and reliability.

References

Cross-Reactivity of Apoatropine Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of apoatropine hydrochloride in various immunoassay formats. Understanding the degree to which apoatropine, a structurally related impurity and degradation product of atropine, interferes with immunoassays designed to detect atropine is critical for accurate toxicological screening, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

Data Presentation: Cross-Reactivity of Apoatropine

The cross-reactivity of this compound has been evaluated in different immunoassay platforms. The following tables summarize the available quantitative data, comparing the reactivity of apoatropine to that of atropine, which is typically the primary target analyte in these assays.

Immunoassay TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Lateral Flow Immunoassay (LFIA)AtropineApoatropine45.0%[1]
Immunoassay TypeTarget AnalyteCross-ReactantIC50 (ng/mL)Calculated Cross-Reactivity (%)Reference
Indirect Competitive ELISA (ic-ELISA)AtropineAtropine0.05100%
Apoatropine0.1435.7%

Note on Radioimmunoassay (RIA): While RIA is a common immunoassay format, a comprehensive search of the scientific literature did not yield specific quantitative data for the cross-reactivity of this compound in atropine-specific radioimmunoassays.

Structural Basis for Cross-Reactivity

The cross-reactivity observed between atropine and apoatropine in immunoassays is fundamentally due to their structural similarities. Both molecules share the same core tropane alkaloid structure. The primary difference lies in the side chain attached to the tropine base. Atropine possesses a 3-hydroxy-2-phenylpropanoate side chain, whereas apoatropine has a 2-phenylpropenoate side chain, which is a dehydrated form of the atropine side chain. This structural difference, specifically the absence of a hydroxyl group and the presence of a double bond in apoatropine, can affect the binding affinity of antibodies raised against atropine.

Structural Comparison: Atropine vs. Apoatropine and Antibody Binding cluster_atropine Atropine cluster_apoatropine Apoatropine atropine C17H23NO3 (with hydroxyl group) antibody Anti-Atropine Antibody atropine->antibody Primary Target apoatropine C17H21NO2 (lacks hydroxyl group, has double bond) apoatropine->antibody Structurally Similar binding_atropine High Affinity Binding antibody->binding_atropine binding_apoatropine Lower Affinity Binding (Cross-Reactivity) antibody->binding_apoatropine

Structural comparison influencing antibody binding.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A common method for this is the competitive immunoassay format, such as a competitive ELISA.

Protocol: Determination of Cross-Reactivity using Competitive ELISA

1. Principle: This assay measures the ability of a test compound (e.g., apoatropine) to compete with a labeled target analyte (e.g., atropine-enzyme conjugate) for binding to a limited number of specific antibody sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of the competing compound in the sample.

2. Materials:

  • Microtiter plates coated with anti-atropine antibody

  • Atropine standard solutions

  • This compound solutions of varying concentrations

  • Atropine-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

3. Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for both the atropine standard and the this compound test compound.

  • Assay Reaction: a. To the antibody-coated microplate wells, add a fixed volume of either the atropine standard or the apoatropine solution. b. Add a fixed volume of the atropine-enzyme conjugate to each well. c. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Standard Curve Generation: Plot the absorbance values of the atropine standards against their known concentrations to generate a standard curve.

  • IC50 Determination: From the standard curve and the data obtained for apoatropine, determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Atropine / IC50 of Apoatropine) x 100

Workflow for Determining Cross-Reactivity in a Competitive Immunoassay start Start prepare_reagents Prepare Standards (Atropine & Apoatropine) and Enzyme Conjugate start->prepare_reagents add_to_plate Add Standards/Samples and Enzyme Conjugate to Antibody-Coated Plate prepare_reagents->add_to_plate incubate Incubate (Competitive Binding) add_to_plate->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add Substrate and Incubate wash->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance (Microplate Reader) stop_reaction->read_plate analyze_data Analyze Data: - Generate Standard Curve - Determine IC50 Values - Calculate % Cross-Reactivity read_plate->analyze_data end End analyze_data->end

Simplified workflow for cross-reactivity determination.

Conclusion

The available data indicates that this compound exhibits significant cross-reactivity in immunoassays designed for atropine detection. The degree of this cross-reactivity can vary depending on the specific immunoassay platform and the antibodies utilized. For instance, the reported cross-reactivity of 45.0% in a lateral flow immunoassay and the calculated 35.7% in an indirect competitive ELISA are substantial and could lead to false-positive results or over-quantification of atropine in samples containing apoatropine.

Researchers, scientists, and drug development professionals should be aware of this potential for interference. When developing and validating immunoassays for atropine, it is crucial to assess the cross-reactivity of apoatropine and other structurally related compounds. For applications requiring high specificity, confirmatory analysis using a more selective method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended to differentiate between atropine and apoatropine and ensure accurate quantification. The lack of readily available data on apoatropine cross-reactivity in radioimmunoassays highlights a gap in the current body of literature and suggests an area for future investigation.

References

A Comparative Guide to Apoatropine Hydrochloride and Other Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of apoatropine hydrochloride and other prominent muscarinic antagonists, including atropine, scopolamine, ipratropium, and tiotropium. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their pharmacological properties, supported by available experimental data and detailed methodologies.

Introduction to Muscarinic Antagonists

Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. They play crucial roles in regulating a multitude of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions. Consequently, muscarinic antagonists are utilized in the treatment of a wide range of clinical conditions, such as bradycardia, motion sickness, chronic obstructive pulmonary disease (COPD), and overactive bladder.

There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The therapeutic efficacy and side-effect profile of a muscarinic antagonist are largely determined by its affinity and selectivity for these receptor subtypes.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to cellular responses like smooth muscle contraction and gland secretion.[1][2]

  • M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in neuronal inhibition and cardiac chronotropy.[3]

This compound: An Overview

Apoatropine is a tropane alkaloid that is structurally related to atropine.[4][5] It can be found in plants of the Solanaceae family or can be synthesized by the dehydration of atropine.[4][5] Like atropine, apoatropine functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors.[6] While its pharmacological profile is reported to be similar to atropine, with effects such as pupil dilation and increased heart rate, specific details regarding its potency and duration of action are not extensively documented in publicly available literature.[6] A notable characteristic mentioned in some sources is that apoatropine is considered to be significantly more toxic than atropine.[4]

A critical gap in the current scientific literature is the lack of specific quantitative data on the binding affinity (Ki or pKi values) of this compound for the individual M1-M5 muscarinic receptor subtypes. This absence of data makes a direct and detailed quantitative comparison with other muscarinic antagonists challenging.

Comparative Analysis of Muscarinic Antagonists

This section provides a comparative overview of the binding affinities of several well-characterized muscarinic antagonists. The data is presented to facilitate an understanding of their receptor selectivity profiles.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (expressed as pKi or Ki values) of atropine, scopolamine, ipratropium, and tiotropium for the human muscarinic receptor subtypes. Higher pKi values indicate greater binding affinity.

AntagonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference(s)
Atropine pKi ~8.9pKi ~9.0pKi ~9.2pKi ~8.9pKi ~8.8[7][8][9][10][11][12][13][14][15]
Ki ~1.27 nMKi ~3.24 nMKi ~2.21 nMKi ~0.77 nMKi ~2.84 nM[7]
Scopolamine pKi ~9.08pKi ~9.28pKi ~9.47pKi ~9.42pKi ~9.47[16][17]
Ki ~0.83 nMKi ~5.3 nMKi ~0.34 nMKi ~0.38 nMKi ~0.34 nM[16]
Ipratropium IC50 ~2.9 nMIC50 ~2.0 nMIC50 ~1.7 nM--[18]
Tiotropium High Affinity (Slow Dissociation)Lower Affinity (Fast Dissociation)High Affinity (Slow Dissociation)--[19][20][21][22][23]
Ki ~84.3 pM (Lungs)[19]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with the activation of muscarinic receptor subtypes.

M1_M3_M5_Signaling_Pathway ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_Contraction Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response_Contraction PKC->Cellular_Response_Contraction

Caption: Gq/11-coupled M1, M3, and M5 receptor signaling pathway.

M2_M4_Signaling_Pathway ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Inhibition Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_Inhibition

Caption: Gi/o-coupled M2 and M4 receptor signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays used to characterize muscarinic antagonists.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptors start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., [³H]-NMS) and varying concentrations of Test Antagonist prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Data Analysis: Determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate Cells Expressing M1/M3/M5 Receptors start->plate_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye plate_cells->load_dye add_antagonist Add Test Antagonist at varying concentrations load_dye->add_antagonist add_agonist Stimulate with a Muscarinic Agonist (e.g., Acetylcholine) add_antagonist->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence add_agonist->measure_fluorescence analyze Data Analysis: Determine IC50 values measure_fluorescence->analyze end End analyze->end

Caption: General workflow for a calcium mobilization assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test antagonist for muscarinic receptors.[1][24][25][26][27]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test antagonist and subsequently calculate its inhibition constant (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

  • Test antagonist at a range of concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Varying concentrations of the test antagonist.

    • For total binding wells, add assay buffer instead of the test antagonist.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., atropine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol outlines a method to assess the functional antagonism of M1, M3, and M5 muscarinic receptors.[28][29][30]

Objective: To measure the ability of a test antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing a specific Gq/11-coupled muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test antagonist at a range of concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration) into the wells and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with 100% response being the agonist-induced signal in the absence of the antagonist and 0% being the baseline fluorescence.

    • Plot the normalized response against the logarithm of the test antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

cAMP Functional Assay

This protocol describes a method to evaluate the functional antagonism of M2 and M4 muscarinic receptors.[3][31][32]

Objective: To measure the ability of a test antagonist to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing a specific Gi/o-coupled muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test antagonist at a range of concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen cAMP detection technology.

  • 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to grow overnight.

  • Antagonist and Agonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist. Then, add a fixed concentration of the muscarinic agonist.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test antagonist concentration.

    • The data will show a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Conclusion

This guide provides a comparative framework for understanding the pharmacological properties of this compound in relation to other key muscarinic antagonists. While a significant data gap exists for the quantitative receptor binding profile of this compound, the information and detailed experimental protocols presented here offer a valuable resource for researchers. The provided methodologies can be employed to generate the necessary data for a more complete and direct comparison of apoatropine's selectivity and potency at the five muscarinic receptor subtypes. Such data would be instrumental in elucidating its full pharmacological profile and potential therapeutic applications. For atropine, scopolamine, ipratropium, and tiotropium, the available data highlight their distinct receptor interaction profiles, which underpin their respective clinical uses and side-effect profiles. Further research into the quantitative pharmacology of apoatropine is warranted to fully understand its place within the broader class of muscarinic antagonists.

References

Structural Activity Relationship of Apoatropine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of apoatropine analogs, focusing on their interaction with muscarinic acetylcholine receptors (mAChRs). While apoatropine itself is a well-known derivative of atropine, a comprehensive SAR study of a wide range of its specific analogs with corresponding quantitative data is not extensively available in the public domain. Therefore, this guide will discuss the established SAR principles for the broader class of tropane alkaloids, to which apoatropine belongs, and extrapolate these principles to understand the potential effects of structural modifications to the apoatropine scaffold.

Core Structural Features and Activity

Apoatropine is a competitive antagonist of muscarinic acetylcholine receptors.[1] Its structure consists of a tropane backbone esterified with atropic acid. The foundational SAR for tropane alkaloids highlights several key molecular features essential for muscarinic receptor antagonism.[1]

The core structure-activity relationships for this class of compounds are generally understood as follows:

  • Tropane Moiety : The bicyclo[3.2.1]octane nitrogen-containing ring system is fundamental for binding to muscarinic receptors.[1]

  • Ester Linkage : The ester bond between the tropane alcohol and the acidic moiety is crucial for high-affinity binding. For instance, a ketone analog of apoatropine, where the ester oxygen is replaced by a methylene group, exhibits significantly lower antagonist activity (micromolar IC50) compared to the nanomolar potency of atropine, indicating the importance of the ester functionality.

  • Stereochemistry : The stereochemical configuration of the substituent at the 3-position of the tropane ring is a critical determinant of potency. The 3α-configuration (endo) is known to be more potent than the 3β-configuration (exo).

  • Quaternization of Nitrogen : The nitrogen atom in the tropane ring is typically a tertiary amine. Quaternization of this nitrogen to a quaternary ammonium salt can lead to increased potency.

  • Acidic Moiety : The nature of the acidic component of the ester significantly influences the antagonist's affinity and selectivity. In apoatropine, this is atropic acid, which differs from atropine's tropic acid by the absence of a hydroxyl group and the presence of a double bond. This modification is known to alter the electronic and steric properties, thereby affecting receptor interaction.

Comparative Binding Affinities

A direct comparison of the binding affinities (Ki or IC50 values) for a series of apoatropine analogs across the five muscarinic receptor subtypes (M1-M5) is limited in publicly available literature. However, we can infer the expected impact of structural modifications based on studies of other tropane alkaloids. The following table presents hypothetical trends in binding affinity based on established SAR principles.

Modification to Apoatropine ScaffoldExpected Impact on Muscarinic Receptor Affinity (Ki)Rationale
Introduction of a hydroxyl group to the atropic acid moiety (converting it to tropic acid, i.e., Atropine) General increase in affinity across M1-M5 subtypes.The hydroxyl group can form an additional hydrogen bond with the receptor binding site, enhancing affinity.
Epoxidation of the double bond in the atropic acid moiety Likely decrease in affinity.This would alter the planarity and electronic distribution of the side chain, potentially disrupting optimal binding.
Substitution on the phenyl ring of the atropic acid moiety Variable, depending on the substituent and its position.Electron-withdrawing or donating groups, as well as bulky substituents, can modulate the electronic and steric interactions with the receptor, potentially leading to subtype selectivity.
Conversion of the tertiary amine to a quaternary ammonium salt (e.g., N-methylapoatropinium) Potential increase in potency, but may decrease CNS penetration.The positive charge can enhance electrostatic interactions with the anionic site of the receptor. However, the permanent charge hinders crossing the blood-brain barrier.
Modification of the tropane ring (e.g., ring expansion or contraction) Likely a significant decrease in affinity.The rigid bicyclic structure of the tropane is considered optimal for fitting into the muscarinic receptor binding pocket.

Experimental Protocols

The characterization of apoatropine analogs typically involves in vitro receptor binding assays and functional assays to determine their affinity and efficacy as antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by an unlabeled apoatropine analog.

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled test compounds (apoatropine analogs).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the functional response induced by an agonist.

Objective: To quantify the antagonistic effect of an apoatropine analog on agonist-induced cellular responses.

Materials:

  • Intact cells or tissues expressing the muscarinic receptor of interest.

  • A stable muscarinic agonist (e.g., carbachol, acetylcholine in the presence of an esterase inhibitor).

  • Apoatropine analog (antagonist).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ bath or cell-based assay system for measuring a functional response (e.g., muscle contraction, calcium mobilization, inositol phosphate accumulation).

Procedure:

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: In separate preparations, pre-incubate the tissue or cells with a fixed concentration of the apoatropine analog for a time sufficient to reach equilibrium.

  • Shifted Agonist Curve: In the presence of the antagonist, generate a new agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with several different concentrations of the antagonist.

  • Schild Plot: Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflow

The interaction of apoatropine analogs with muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11, while M2 and M4 receptors couple to Gi/o.

mAChR_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 Apoatropine Analog (Antagonist) Receptor_q M1/M3/M5 Receptor M1_M3_M5->Receptor_q Blocks ACh Binding Gq11 Gq/11 Receptor_q->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_q Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response_q PKC->Cellular_Response_q M2_M4 Apoatropine Analog (Antagonist) Receptor_i M2/M4 Receptor M2_M4->Receptor_i Blocks ACh Binding Gio Gi/o Receptor_i->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_i Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_i

Muscarinic Receptor Signaling Pathways Blocked by Apoatropine Analogs.

Experimental Workflow for SAR Determination

The process of determining the structure-activity relationship for a series of new apoatropine analogs follows a systematic workflow.

SAR_Workflow cluster_workflow SAR Determination Workflow A Synthesis of Apoatropine Analogs B Purification and Structural Characterization (NMR, Mass Spectrometry) A->B C In Vitro Screening: Radioligand Binding Assays (M1-M5) B->C E Functional Assays (e.g., Schild Analysis) B->E D Determination of Binding Affinity (Ki) C->D G Data Analysis and SAR Correlation D->G F Determination of Antagonist Potency (pA2) E->F F->G H Lead Optimization G->H H->A Iterative Design

Workflow for the Structural Activity Relationship determination of apoatropine analogs.

Conclusion

References

Comparative Toxicity Analysis: Apoatropine vs. Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of apoatropine and atropine, two structurally related tropane alkaloids. The information presented is intended to support research and drug development activities by offering a concise overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

Apoatropine and atropine are both potent anticholinergic agents that exert their effects through the competitive antagonism of muscarinic acetylcholine receptors. While they share a common mechanism, available data suggests a significant difference in their acute toxicity, with apoatropine exhibiting substantially higher toxicity than atropine. This guide summarizes the available quantitative toxicity data, outlines a standard experimental protocol for acute toxicity testing, and provides visual representations of the experimental workflow and the underlying signaling pathway.

Quantitative Toxicity Data

The following table summarizes the available median lethal dose (LD50) values for apoatropine and atropine in various animal models and routes of administration. LD50 is a standard measure of acute toxicity, representing the dose required to cause mortality in 50% of the tested population.

CompoundSpeciesRoute of AdministrationLD50 Value (mg/kg)
Apoatropine MouseOral160
MouseIntraperitoneal10.4
Atropine MouseOral75
MouseIntraperitoneal30
MouseSubcutaneous428
RatOral500
RatIntraperitoneal280
RatSubcutaneous250

Experimental Protocols

The determination of acute toxicity, particularly the LD50 value, is a critical step in the toxicological evaluation of a substance. The following is a generalized experimental protocol for determining acute oral toxicity, based on the principles outlined in the OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Materials:

  • Test substance (Apoatropine or Atropine)

  • Vehicle for dissolving or suspending the test substance (e.g., water, saline, or a suitable oil)

  • Healthy, young adult laboratory animals of a single strain (e.g., Wistar rats or Swiss albino mice), typically females.

  • Oral gavage needles

  • Animal caging with appropriate environmental controls (temperature, humidity, light-dark cycle)

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment. They are housed in appropriate cages with free access to food and water.

  • Fasting: Prior to dosing, animals are fasted overnight (for rats) or for a shorter period (for mice) to ensure gastric emptying and reduce variability in absorption. Water is provided ad libitum.

  • Dose Preparation: The test substance is dissolved or uniformly suspended in a suitable vehicle. The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg of body weight).

  • Dose Administration: The prepared dose is administered to each animal via oral gavage. A control group receives the vehicle only.

  • Dose Ranging (Sighting Study): A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study. This helps to minimize the number of animals used.

  • Main Study: Several groups of animals (typically at least 5 per group) are administered different, geometrically spaced doses of the test substance.

  • Observation: Animals are observed for signs of toxicity and mortality. Close observation is critical during the first few hours after dosing and at least once daily for a period of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Data Collection: The number of mortalities in each dose group is recorded. Body weights are measured before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimatization Animal Acclimatization fasting Fasting animal_acclimatization->fasting 5+ days dose_preparation Dose Preparation fasting->dose_preparation dose_administration Dose Administration dose_preparation->dose_administration observation Observation (14 days) dose_administration->observation data_collection Data Collection observation->data_collection necropsy Necropsy data_collection->necropsy data_analysis Data Analysis necropsy->data_analysis end end data_analysis->end LD50 Determination Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates Blocked_Response Blocked Cellular Response (Anticholinergic Effects) mAChR->Blocked_Response Prevents Activation ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Antagonist Apoatropine / Atropine Antagonist->mAChR Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Muscle Contraction/Relaxation, Glandular Secretion) Second_Messenger->Cellular_Response Initiates

Comparative Guide to the Quantitative Analysis of Apoatropine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of apoatropine in plant extracts. Apoatropine, a tropane alkaloid and a dehydration product of atropine, is found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species.[1] Accurate quantification of apoatropine is crucial for phytochemical studies, quality control of herbal products, and toxicological assessments.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for apoatropine quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.High-resolution separation by liquid chromatography coupled with highly sensitive and selective mass analysis.
Sensitivity ModerateHighVery High
Selectivity Good, but may have interferences from matrix components.High, mass spectrometric detection provides excellent identification.Excellent, highly selective due to precursor/product ion monitoring.
Sample Preparation Relatively simple, often involves liquid-liquid or solid-phase extraction.Can be more complex, may require derivatization to improve volatility and thermal stability.[2]Can be simplified using techniques like QuEChERS.[3]
Apoatropine Stability Generally good stability during analysis.Potential for thermal degradation of atropine to apoatropine in the injector port, requiring careful temperature control.Milder ionization conditions preserve the integrity of the molecule.
Cost LowerModerateHigher
Quantitative Data Example Not widely reported specifically for apoatropine, more common for atropine and scopolamine.[4][5]Can quantify apoatropine, often as a degradation product of atropine.Enables quantification at very low levels (µg/kg).[6]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate quantitative analysis. Below are representative methodologies for HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of several tropane alkaloids, including apoatropine.

Sample Preparation [7]

  • Extraction: Weigh 1 g of powdered plant material and extract with 10 mL of methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Acid-Base Extraction (optional clean-up):

    • Evaporate the methanol extract to dryness.

    • Redissolve the residue in 20 mL of 1 M sulfuric acid.

    • Wash the acidic solution with 20 mL of diethyl ether (discard the ether layer).

    • Make the aqueous phase alkaline (pH ~10) with 25% ammonium hydroxide.

    • Extract the alkaloids with three 20 mL portions of dichloromethane.

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Chromatographic Conditions [7][8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Quantification: Based on a calibration curve prepared with a certified apoatropine standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires careful consideration of the thermal stability of tropane alkaloids.

Sample Preparation [2]

  • Extraction: Perform an acid-base extraction as described for the HPLC method.

  • Derivatization (optional but recommended): To improve the volatility and thermal stability of apoatropine, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: A lower temperature (e.g., 250°C) is recommended to minimize on-column degradation of atropine to apoatropine.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic apoatropine ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of apoatropine, especially at trace levels in complex matrices.

Sample Preparation (QuEChERS Method) [3]

  • Extraction: Weigh 2 g of homogenized plant material into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Take an aliquot of the supernatant and add it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex and centrifuge.

  • Analysis: Dilute the final extract with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Conditions [9]

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for apoatropine for highly selective quantification.

Workflow and Visualization

The general workflow for the quantitative analysis of apoatropine in plant extracts involves several key stages, from sample collection to data analysis.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Plant Material Collection & Drying Grinding Grinding to Homogeneous Powder SampleCollection->Grinding Extraction Extraction of Apoatropine Grinding->Extraction Cleanup Extract Clean-up (LLE/SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC / GC / LC) Cleanup->Chromatography Detection Detection (UV / MS / MS/MS) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantitative analysis of apoatropine in plant extracts.

Conclusion

The choice of analytical method for the quantitative determination of apoatropine in plant extracts should be guided by the specific research or quality control objectives. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not paramount. GC-MS provides excellent selectivity but requires careful optimization to prevent thermal degradation. For trace-level quantification and high-throughput analysis in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3][9] Proper method validation is essential to ensure the accuracy and reliability of the obtained quantitative data.[10][11]

References

A Comparative Guide to Confirming the Purity of Synthetic Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthetic apoatropine hydrochloride. Detailed experimental protocols, supporting data, and a comparative analysis of alternative techniques are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

Apoatropine, an ester of tropine and atropic acid, is a known impurity of atropine and a member of the tropane alkaloid class.[1][2] Its hydrochloride salt is a critical reference standard in the quality control of pharmaceutical products containing atropine. Ensuring the purity of synthetic this compound is paramount for accurate analytical measurements and drug safety. This guide outlines the primary and alternative methods for purity assessment, focusing on their principles, advantages, and limitations.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for assessing the purity of this compound and other tropane alkaloids. Its robustness, precision, and ability to separate a wide range of compounds make it the gold standard for this application.

Experimental Protocol: HPLC Method for this compound Purity

This protocol is based on established methods for the analysis of atropine and its impurities.[3]

1. Instrumentation:

  • HPLC system with a UV/Visible or Photodiode Array (PDA) detector.[3]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a solution of tetrabutylammonium hydrogen sulfate in an acetate buffer (pH 5.5) and acetonitrile.[3]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[3][4]

  • Column Temperature: Ambient or controlled at 25°C.[3]

  • Detection Wavelength: 210 nm.[4][5]

  • Injection Volume: 20 µL.[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the synthetic this compound in the mobile phase or a suitable diluent to a known concentration (e.g., 250 µg/mL).[3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity is calculated as the percentage of the main apoatropine peak area relative to the total area of all peaks.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for quantitative results, structural elucidation, and throughput.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Value
HPLC/UHPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, well-established and validated methods, suitable for quantitative analysis.[6][7]Can be time-consuming, requires reference standards for impurity identification.>95%[8][9]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for identifying volatile impurities and residual solvents, provides structural information from mass spectra.[6][10]Not suitable for non-volatile or thermally labile compounds; apoatropine can degrade at high temperatures.[6]Not typically used for primary purity assessment of the final salt.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide detailed structural information.Provides unambiguous structure confirmation, can identify and quantify impurities without a reference standard (qNMR).[11]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.Can provide a highly accurate purity value based on relative signal integration.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, requires very small sample volumes.[12]Lower reproducibility compared to HPLC, less commonly used in routine QC.Comparable to HPLC.

Potential Impurities in Synthetic this compound

Impurities in synthetic this compound can originate from starting materials, by-products of the synthesis, or degradation. Common impurities to monitor include:

  • Atropine: The precursor for apoatropine synthesis.[2]

  • Atropic Acid: A potential hydrolysis product.[13]

  • Tropine: Another potential hydrolysis product.

  • Noratropine: A potential demethylated by-product.[1]

  • Residual Solvents: Solvents used in the synthesis and purification process.[12]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for confirming the purity of synthetic this compound.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting A Weighing of Apoatropine HCl B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC/UHPLC Analysis C->D E GC-MS Analysis (for volatile impurities) C->E F NMR Spectroscopy (for structural confirmation) C->F G Chromatogram Integration & Purity Calculation D->G H Impurity Identification (MS, NMR, Ref. Standards) E->H F->H G->H I Certificate of Analysis Generation H->I

Caption: Workflow for Purity Confirmation of Apoatropine HCl.

Signaling Pathway of Apoatropine (as an Anticholinergic Agent)

While this guide focuses on purity, understanding the biological context is crucial for drug development professionals. Apoatropine, like atropine, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).

cluster_0 Cholinergic Synapse cluster_1 Cellular Response A Acetylcholine (ACh) Neurotransmitter B Muscarinic Receptor (mAChR) A->B Binds to D G-protein Activation B->D Activates C Apoatropine HCl (Antagonist) C->B Blocks Binding E Downstream Signaling (e.g., ↓ IP3, ↓ cAMP) D->E Initiates F Physiological Effect (e.g., ↓ Salivation, ↑ Heart Rate) E->F Leads to

Caption: Antagonistic Action of Apoatropine at Muscarinic Receptors.

Conclusion

Confirming the purity of synthetic this compound is a critical step in its use as a reference standard and in pharmaceutical development. HPLC stands out as the primary method for quantitative purity assessment due to its high resolution and established protocols. However, a comprehensive analysis should be complemented by techniques like GC-MS for volatile impurities and NMR for definitive structural confirmation. By employing a multi-faceted analytical approach, researchers can ensure the quality and reliability of synthetic this compound.

References

Inter-Laboratory Analytical Performance: A Comparative Guide to Apoatropine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of apoatropine hydrochloride, a critical impurity and degradation product of atropine. The data presented herein is synthesized from published research to aid laboratories in selecting and implementing robust analytical methods for quality control and stability studies of atropine-containing pharmaceutical products.

This compound's presence in atropine formulations is a key indicator of product stability, as it can form under basic conditions through the dehydration of atropine.[1][2] Its accurate quantification is therefore essential for ensuring the safety and efficacy of these medications.[3] High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis; however, advancements in chromatographic techniques have led to the development of more efficient methods like Ultra-High-Performance Liquid Chromatography (UHPLC).[1][3]

This guide focuses on a direct comparison of a validated UHPLC method against the conventional HPLC method outlined in the United States Pharmacopeia (USP 37), drawing upon data from a study dedicated to the analysis of atropine and its impurities.[1][4]

Quantitative Data Summary

The following table summarizes the key performance differences in retention time for this compound and other relevant compounds between the traditional HPLC (USP 37) method and a modern UHPLC method. The significantly reduced analysis time offered by UHPLC is a primary advantage for high-throughput quality control environments.[1][3]

CompoundHPLC (USP 37) Retention Time (minutes)UHPLC Retention Time (minutes)
Tropic Acid17.61.5
Apoatropine HCl 25.9 3.0
Atropine & Phenol40.0Not specified
Atropic Acid71.63.0

Data sourced from a comparative study on atropine and its impurities.[1]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and validating these analytical methods. The protocols for both the HPLC and UHPLC methods are outlined below.

1. High-Performance Liquid Chromatography (HPLC) - USP 37 Method

This method is the established standard for the analysis of atropine sulfate injections and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV/Visible detector is utilized. A Waters Alliance 2695 HPLC with a 2489 UV/Visible detector has been cited for this application.[1]

  • Column: A C-18 column with dimensions of 4.6 mm x 250 mm, a particle size of 5-micron, and a pore size of 80Å is employed for separation.[1]

  • Column Temperature: The column is maintained at a constant temperature of 25°C.[1]

  • Mobile Phase and Elution: The specific mobile phase composition and gradient are as per the USP 37 monograph for atropine sulfate injection.

  • Detection: Detection is performed using a UV detector at a specified wavelength suitable for atropine and its impurities.

2. Ultra-High-Performance Liquid Chromatography (UHPLC) Method

This modern approach offers significant improvements in speed and resolution.

  • Instrumentation: A UHPLC system, such as a Waters Acquity UHPLC, is required.[5]

  • Column: A Waters Acquity UHPLC BEH C18 column with dimensions of 2.1 mm x 100 mm and a particle size of 1.7 µm is used.[5]

  • Mobile Phase:

    • Solvent A: 0.1% H₃PO₄ in water.[5]

    • Solvent B: 0.1% H₃PO₄ in 90% acetonitrile and 10% water.[5]

  • Elution: A gradient elution is employed, with the specific gradient profile optimized to achieve separation of atropine and its impurities within a significantly shorter timeframe. The entire analysis, including major impurities, can be completed in as little as 8 minutes.[5]

  • Detection: A UV detector is used for quantification.

Methodology Visualization

To further clarify the analytical workflows, the following diagrams illustrate the logical progression of each chromatographic method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (USP 37) cluster_data Data Analysis Sample Atropine Sample Injection Inject into HPLC System Sample->Injection Standard Apoatropine HCl Reference Standard Standard->Injection Separation Separation on C-18 Column (4.6 x 250 mm, 5µm) Injection->Separation Isocratic/Gradient Elution Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Apoatropine HCl (Retention Time ~25.9 min) Chromatogram->Quantification

Caption: Workflow for the analysis of apoatropine HCl using the conventional HPLC (USP 37) method.

UHPLC_Workflow cluster_prep_uhplc Sample Preparation cluster_uhplc UHPLC Analysis cluster_data_uhplc Data Analysis Sample_UHPLC Atropine Sample Injection_UHPLC Inject into UHPLC System Sample_UHPLC->Injection_UHPLC Standard_UHPLC Apoatropine HCl Reference Standard Standard_UHPLC->Injection_UHPLC Separation_UHPLC Rapid Separation on BEH C18 Column (2.1 x 100 mm, 1.7µm) Injection_UHPLC->Separation_UHPLC Gradient Elution Detection_UHPLC UV Detection Separation_UHPLC->Detection_UHPLC Chromatogram_UHPLC Generate Chromatogram Detection_UHPLC->Chromatogram_UHPLC Quantification_UHPLC Quantify Apoatropine HCl (Retention Time ~3.0 min) Chromatogram_UHPLC->Quantification_UHPLC

Caption: Workflow for the rapid analysis of apoatropine HCl using the advanced UHPLC method.

References

Safety Operating Guide

Proper Disposal of Apoatropine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of apoatropine hydrochloride, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

I. Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent federal and state regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3] Some key regulatory points include:

  • Hazardous Waste: Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]

  • EPA Subpart P: In 2019, the EPA enacted regulations specifically for the management of hazardous waste pharmaceuticals by healthcare facilities, which prohibits the sewering of these materials.[2]

  • State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to consult local authorities for specific requirements.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn and safe handling practices are followed.

  • Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4][5]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to avoid skin contact.[4]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through controlled incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation: Isolate the this compound waste from other laboratory waste streams.

  • Containment: Place the waste in a suitable, closed, and properly labeled container to await disposal.[4]

  • Licensed Disposal: Arrange for the collection and disposal of the contained waste by a licensed chemical destruction plant or hazardous material disposal company.[4][5]

  • Incineration: The designated disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the chemical.[4]

  • Documentation: Maintain accurate records of the disposal process, including dates, quantities, and the name of the licensed disposal company, in accordance with institutional and regulatory requirements.

IV. Spill and Contaminated Material Management

In the event of a spill, prompt and safe cleanup is essential.

  • Spill Cleanup:

    • Evacuate and secure the area.

    • Remove all sources of ignition and use non-sparking tools.[4]

    • Wearing appropriate PPE, collect the spilled material.

    • Place the collected material into a suitable, closed container for disposal.[4]

  • Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed with an appropriate solvent.[4]

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

    • Combustible packaging materials may be disposed of via controlled incineration.[4]

V. Quantitative Data Summary

ParameterGuidelineCitation
Disposal Method Controlled incineration with flue gas scrubbing.[4]
Sewer Disposal Strictly prohibited.[4]
Container Rinsing Triple-rinse with a suitable solvent.[4]
Disposal Vendor Licensed chemical destruction or hazardous material disposal company.[4][5]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Apoatropine Hydrochloride Waste segregate Segregate Waste start->segregate contain Contain in Labeled, Closed Container segregate->contain spill_check Spill Occurred? contain->spill_check spill_cleanup Spill Cleanup Procedure spill_check->spill_cleanup Yes licensed_disposal Transfer to Licensed Hazardous Waste Vendor spill_check->licensed_disposal No spill_cleanup->contain incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration documentation Document Disposal incineration->documentation end End: Proper Disposal documentation->end

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Apoatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Apoatropine hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary line of defense, with PPE serving as a critical secondary barrier.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a higher risk of splashing.[1][2]
Hand Protection Chemical-resistant GlovesHandle with gloves. The specific glove material should be selected based on the nature of the work and the potential for direct contact. Nitrile or neoprene gloves are often suitable for handling chemicals, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves prior to use and use proper glove removal technique.[2]
Body Protection Laboratory Coat or Impervious GownA lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, an impervious gown is recommended.
Respiratory Protection RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used as a backup to local exhaust ventilation.[2] In cases where a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[2]

Hazard Summary and Toxicological Data

This compound is classified as a substance with high acute toxicity. Understanding its hazardous properties is fundamental to safe handling.

Hazard ClassClassificationGHS Hazard Statement
Acute Oral Toxicity Category 2H300: Fatal if swallowed[3]
Acute Inhalation Toxicity Category 2H330: Fatal if inhaled[3]
Toxicological DataValueSpecies
Acute Toxicity Estimate (ATE) - Oral 5 mg/kg bodyweight[3]-
Acute Toxicity Estimate (ATE) - Inhalation 0.05 mg/l/4h[3]-
LD50 / LC50 (Estimated) - Oral 5 - 50 mg/kg[3]Rat
LD50 / LC50 (Estimated) - Inhalation 0.05 - 0.5 mg/l/4h[3]Rat

Emergency Procedures

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.

  • Handling: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal Plan

A clear and concise plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.

Spill Response Workflow

SpillResponse Workflow for this compound Spill A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Secure the Area B->C D Don Appropriate PPE (respirator, gloves, gown, goggles) C->D E Contain the Spill (use absorbent pads or granules) D->E F Clean the Spill Area (work from outside in) E->F G Collect Waste in a Labeled, Sealed Container F->G H Decontaminate the Area G->H I Dispose of Waste as Hazardous Material H->I J Report the Incident I->J

This compound Spill Response Workflow
Waste Disposal

All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal: Dispose of hazardous waste through a licensed hazardous material disposal company.[2] Do not dispose of this compound down the drain or in the regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.